N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
説明
BenchChem offers high-quality N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[nitroso(trideuteriomethyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIGHIXBBLOEB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662153 | |
| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215691-18-1 | |
| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of deuterated N-nitroso-beta-alanine
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of Deuterated N-Nitroso-β-alanine
Abstract
This technical guide provides a comprehensive overview of deuterated N-nitroso-β-alanine, a critical analytical tool for researchers, scientists, and drug development professionals. N-nitroso-β-alanine is a nitrosamine impurity that can arise from the nitrosation of the endogenous amino acid β-alanine. Given the stringent regulatory scrutiny of nitrosamine impurities, highly sensitive and accurate analytical methods are required for their quantification.[1][2][3] This guide details the chemical structure of deuterated N-nitroso-β-alanine, outlines a robust synthetic pathway, and provides detailed protocols for its structural elucidation using modern analytical techniques. The primary application of this isotopically labeled compound is as an internal standard for isotope dilution mass spectrometry (IDMS), which is the gold standard for trace-level quantification in complex matrices.[4][5]
Introduction: The Analytical Imperative for Deuterated Nitrosamines
N-nitrosamines are a class of compounds recognized as probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, is a significant safety concern.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued stringent guidance for the control of nitrosamine impurities in human drugs, necessitating the development of ultra-sensitive analytical methods.[1][6]
N-nitroso-β-alanine is the N-nitroso derivative of β-alanine, a naturally occurring beta-amino acid. The formation of such impurities can occur when a secondary amine precursor (in this case, β-alanine) reacts with a nitrosating agent, such as nitrite, under specific conditions.[7][8] To accurately quantify these impurities at the parts-per-billion (ppb) level required by regulators, a robust internal standard is essential.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[5][9] By replacing specific hydrogen atoms with their heavy isotope, deuterium (²H), a molecule is created that is chemically almost identical to the analyte of interest but has a distinct, higher molecular weight. This near-perfect chemical mimicry allows it to compensate for variations during sample preparation, chromatography, and ionization, leading to unparalleled accuracy and precision in analytical results.[4][10] This guide focuses on the synthesis and characterization of deuterated N-nitroso-β-alanine for its use as such a standard.
Chemical Structure and Isotopic Labeling
The foundational structure of N-nitroso-β-alanine is derived from the nitrosation of the secondary amine group of β-alanine. For use as an internal standard, stable, non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. A common and effective labeling scheme would involve deuteration at the α and β positions relative to the carboxylic acid, resulting in N-nitroso-β-alanine-2,2,3,3-d₄.
Caption: Chemical structure of N-nitroso-β-alanine-2,2,3,3-d₄.
Physicochemical Properties and Isotopologue Data
The introduction of deuterium atoms results in a predictable increase in molecular weight. This mass difference is the basis for its differentiation from the non-deuterated analyte in mass spectrometry.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| N-nitroso-β-alanine | C₃H₆N₂O₃ | 118.03784 | 118.09 |
| N-nitroso-β-alanine-d₄ | C₃H₂D₄N₂O₃ | 122.06295 | 122.12 |
Proposed Synthetic Pathway
The synthesis of deuterated N-nitroso-β-alanine can be logically approached in two principal stages: first, the isotopic labeling of the β-alanine precursor, followed by the N-nitrosation reaction.
Caption: Proposed two-step synthesis workflow.
Protocol: Synthesis of β-Alanine-d₄ (Precursor)
Rationale: Achieving high levels of deuteration on the carbon backbone requires forcing the exchange of C-H bonds. This can be accomplished under acidic or basic conditions at elevated temperatures using D₂O as the deuterium source, often with a catalyst. Palladium-catalyzed methods have also proven effective for β-deuteration of amino acids.[11][12]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve β-alanine (1.0 eq) in D₂O.
-
Catalysis: Add a suitable catalyst, such as a strong acid (e.g., D₂SO₄) or a heterogeneous catalyst like 5% Ru/C under basic conditions.[12]
-
Reaction: Seal the vessel and heat to a temperature sufficient to promote H/D exchange (e.g., 150-200 °C) for 24-48 hours. The progress can be monitored by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the proton signals.
-
Work-up: After cooling, neutralize the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: The resulting deuterated β-alanine can be purified by recrystallization from a D₂O/ethanol mixture to yield β-alanine-d₄.
Protocol: N-Nitrosation of β-Alanine-d₄
Rationale: The most common method for N-nitrosation involves the reaction of a secondary amine with an acidified solution of sodium nitrite.[13] The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺) that attacks the nucleophilic nitrogen of the amine.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the synthesized β-alanine-d₄ (1.0 eq) in an aqueous acidic solution (e.g., 1M HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water. Add this solution dropwise to the stirred, cooled β-alanine-d₄ solution. Maintain the temperature below 10 °C throughout the addition.
-
Causality Note: Low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The solution may develop a yellowish color, indicative of the N-nitroso product.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-nitroso-β-alanine-d₄.
-
Purification: Purify the crude product using column chromatography on silica gel.
SAFETY NOTE: N-nitrosamines are potent carcinogens. All synthesis and handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Structural Elucidation and Analytical Characterization
Confirming the identity, purity, and extent of deuteration of the final product is a critical self-validating step. This requires a combination of mass spectrometry and NMR spectroscopy.
Caption: Logical workflow for analytical confirmation.
Protocol: LC-MS/MS Analysis
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying nitrosamines due to its high sensitivity and selectivity. By using the deuterated analogue as an internal standard, any variations in the analytical process are normalized.[5]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of N-nitroso-β-alanine-d₄ in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known amounts of non-deuterated N-nitroso-β-alanine into the matrix of interest (e.g., a dissolved drug product), followed by the addition of a fixed concentration of the deuterated internal standard to all samples, calibrators, and quality controls.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The primary fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), which corresponds to a neutral loss of 30 Da.[14][15]
-
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-NO]⁺ | Collision Energy (eV) |
| N-nitroso-β-alanine | 119.0 | 89.0 | (Optimize ~10-15) |
| N-nitroso-β-alanine-d₄ | 123.0 | 93.0 | (Optimize ~10-15) |
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area). Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
Protocol: NMR Spectroscopy Analysis
Rationale: NMR is the definitive technique for confirming the precise location of deuterium incorporation.[9] By comparing the spectra of the deuterated product to the non-deuterated starting material (β-alanine), the success of the H/D exchange can be verified.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified N-nitroso-β-alanine-d₄ in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The key diagnostic feature will be the significant reduction or complete disappearance of the proton signals corresponding to the C₂ and C₃ positions of the β-alanine backbone.[16]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbons directly attached to deuterium (C₂ and C₃) will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.[17][18]
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Observation upon d₄-Labeling |
| C₁ (COOH) | ~12 (acidic H) | ~175-180 | No change |
| C₂ (-CH₂-N) | ~3.4-3.6 | ~40-45 | Signal disappears in ¹H; upfield shift and splitting in ¹³C |
| C₃ (-CH₂-C=O) | ~2.5-2.7 | ~35-40 | Signal disappears in ¹H; upfield shift and splitting in ¹³C |
| (Note: Exact chemical shifts are predictive and can vary based on solvent and pH. Data for β-alanine is used as a reference.[16][19]) |
Conclusion
Deuterated N-nitroso-β-alanine is an indispensable tool for the precise and reliable quantification of its corresponding nitrosamine impurity in pharmaceutical products and other matrices. Its synthesis, while requiring careful execution and handling, follows established principles of isotopic exchange and N-nitrosation chemistry. The structural and isotopic integrity of the final product must be rigorously confirmed through a combination of mass spectrometry and NMR spectroscopy. The validated, deuterated internal standard enables the use of isotope dilution mass spectrometry, providing the accuracy and confidence required to meet stringent regulatory standards and ensure patient safety.
References
-
Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs . Hyman, Phelps & McNamara, P.C. [Link]
-
N-NITROSATION OF SECONDARY AMINES UNDER MILD AND HETEROGENEOUS CONDITIONS . Synthetic Communications. [Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]
-
Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability . Federal Register. [Link]
-
FDA Updated Guidance On Nitrosamine Impurities . Starodub. [Link]
-
Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines . PubMed. [Link]
-
Mass spectrometry of N-nitrosamines . PubMed. [Link]
-
FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs . FDA. [Link]
-
Some Aspects of the Mass Spectra of N-Nitrosamines . Canadian Journal of Chemistry. [Link]
-
Some Aspects of the Mass Spectra of.N-Nitrosamines . ResearchGate. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . GSC Biological and Pharmaceutical Sciences. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds . PubMed. [Link]
-
Flow Electrochemistry for the N‐Nitrosation of Secondary Amines . Chemistry – A European Journal. [Link]
-
A New Chemo-Selective Method For N-Nitrosation of Secondary Amines . Journal of Chemical Health Risks. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds . ResearchGate. [Link]
-
Nitrosation . Wikipedia. [Link]
-
Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange . The Journal of Organic Chemistry. [Link]
-
beta-Alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character . PubMed. [Link]
-
Synthesis of highly deuterated amino acids . PNAS. [Link]
-
Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach . National Institutes of Health. [Link]
-
Advances in the synthesis of β-alanine . Frontiers in Bioengineering and Biotechnology. [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments . Molecules. [Link]
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite . Green Chemistry. [Link]
-
1H NMR determination of β-N-methylamino-l-alanine (l-BMAA) in environmental and biological samples . Toxicon. [Link]
-
beta-Alanine, N-nitroso-N-propyl- . PubChem. [Link]
- Preparation of nitrosamines.
-
Product Class 4: N-Nitrosoamines . Science of Synthesis. [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . Chemistry LibreTexts. [Link]
-
13C NMR spectroscopy • Chemical shift . NPTEL. [Link]
-
Protein NMR. 1H chemical shifts . IMSERC. [Link]
-
Determination of accurate 1H positions of an alanine tripeptide with anti-parallel and parallel β-sheet structures by high resolution 1H solid state NMR and GIPAW chemical shift calculation . Physical Chemistry Chemical Physics. [Link]
Sources
- 1. nsf.org [nsf.org]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. starodub.nl [starodub.nl]
- 7. jchr.org [jchr.org]
- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bhu.ac.in [bhu.ac.in]
- 19. β-Alanine(107-95-9) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to Differentiating N-Nitroso-N-methyl-3-aminopropionic acid and N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of nitrosamine impurities in pharmaceutical products has necessitated a profound understanding of the specific characteristics of each potential contaminant.[1][2] This guide provides a detailed comparative analysis of two structurally similar, yet distinct, acidic nitrosamines: N-Nitroso-N-methyl-3-aminopropionic acid and the more commonly known N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA). We will explore the critical differences in their chemical structures, physicochemical properties, toxicological profiles, and the analytical strategies required for their detection and control. This document serves as a critical resource for professionals engaged in risk assessment, analytical development, and regulatory compliance in the pharmaceutical industry.
Introduction
Nitrosamines are a class of compounds recognized as probable human carcinogens, and their unexpected presence in various drug products has become a major focus for global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] These impurities can form during drug synthesis, manufacturing, or even during storage.[4] While initial attention was on volatile nitrosamines like N-nitrosodimethylamine (NDMA), the scope has expanded to include a wider range of structures, including non-volatile and more complex nitrosamine drug substance-related impurities (NDSRIs).[5][6]
This guide focuses on two such non-volatile, polar nitrosamines:
-
N-Nitroso-N-methyl-3-aminopropionic acid
-
N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA)
Both are N-nitroso derivatives of beta- and gamma-amino acids, respectively. Understanding the subtle yet significant differences between them is crucial for accurate risk assessment, the development of specific analytical methods, and the implementation of effective control strategies to ensure patient safety.[7]
Section 1: Molecular Structure and Physicochemical Properties
The fundamental difference between these two molecules lies in the length of the alkyl chain separating the nitroso-methylamino group from the carboxylic acid group. This seemingly minor variation—a single methylene (-CH2-) group—has significant implications for their physical and chemical behavior.
Comparative Data Table
The structural difference directly influences key physicochemical properties that are critical for both analytical separation and biological activity.
| Property | N-Nitroso-N-methyl-3-aminopropionic acid | N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | Implication of the Difference |
| Molecular Formula | C4H8N2O3[8][9][10] | C5H10N2O3[11][12][13] | NMBA has an additional CH2 group. |
| Molecular Weight | 132.12 g/mol [8][9][10] | 146.14 g/mol [11][14] | Affects mass spectrometry measurements. |
| CAS Number | 10478-42-9[8][10][15] | 61445-55-4[12][13][16] | Unique identifiers for each compound. |
| Predicted XLogP3 | -0.3[9] | 0.0 | NMBA is slightly less polar (more lipophilic), which can affect its interaction with biological membranes and its retention in reversed-phase chromatography. |
| Acidity (pKa) | (Predicted) ~4.5 | (Predicted) ~4.7 | The pKa values are expected to be very similar, typical of carboxylic acids. The slight difference is unlikely to be significant in most biological or analytical systems. |
Expertise & Experience Insights: The difference in polarity, though small, is a key factor for analytical chemists. In reversed-phase liquid chromatography (LC), N-Nitroso-N-methyl-3-aminopropionic acid would be expected to elute slightly earlier than NMBA due to its higher polarity.[17] This necessitates analytical methods with sufficient resolution to separate these two compounds if they were ever present in the same sample matrix.
Section 2: Formation Pathways and Precursors
Nitrosamines are typically formed from the reaction of a secondary or tertiary amine with a nitrosating agent (e.g., nitrous acid, which is derived from nitrites under acidic conditions).[4][18][19]
-
Precursor for N-Nitroso-N-methyl-3-aminopropionic acid: The secondary amine precursor is N-methyl-β-alanine .
-
Precursor for NMBA: The secondary amine precursor is N-methyl-GABA (γ-aminobutyric acid) .
These precursors could potentially be present as impurities or degradation products in active pharmaceutical ingredient (API) manufacturing processes. For example, if the API structure contains a methylamino group and there are residual solvents or reagents that can degrade to form β-alanine or GABA-like structures, a risk of forming these nitrosamines exists, especially if nitrites are also present.[1]
Section 3: Toxicological and Carcinogenic Profiles
All N-nitrosamines are considered potentially carcinogenic because they can be metabolically activated to form highly reactive electrophiles that alkylate DNA, leading to mutations.[20][21]
Mechanism of Metabolic Activation
The primary pathway for the activation of many nitrosamines is α-hydroxylation , a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[20][22]
-
Hydroxylation: A hydrogen atom on a carbon atom adjacent (in the α-position) to the nitroso group is replaced with a hydroxyl (-OH) group.
-
Decomposition: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes.
-
Formation of Diazonium Ion: This decomposition releases an aldehyde and generates a highly reactive diazonium ion.
-
DNA Alkylation: The diazonium ion is a potent alkylating agent that can covalently bind to DNA bases (e.g., guanine), forming DNA adducts that can cause mutations if not repaired.
Comparative Carcinogenic Potency
While both compounds are expected to be carcinogenic via the same mechanism, their potency can differ. Regulatory bodies like the FDA have developed a Carcinogenic Potency Categorization Approach (CPCA) , which uses structure-activity relationships (SAR) to assign nitrosamines to different potency categories.[23][24][25]
The CPCA considers activating and deactivating structural features. A key factor is the number of α-hydrogens.[23]
-
N-Nitroso-N-methyl-3-aminopropionic acid: Has 3 α-hydrogens on the methyl group and 2 α-hydrogens on the propionic acid chain.
-
NMBA: Has 3 α-hydrogens on the methyl group and 2 α-hydrogens on the butanoic acid chain.
Based on the core principles of the CPCA, which heavily weighs the environment around the nitroso group, these two molecules would likely be placed in the same potency category .[26] Both have a methyl group on one side and a -CH2- group attached to an electron-withdrawing feature (the carboxylic acid) on the other. For regulatory purposes, N-Nitroso-N-methyl-3-aminopropionic acid would likely be controlled using NMBA as a "read-across" surrogate until compound-specific data becomes available.
NMBA itself is a known animal carcinogen, inducing bladder transitional cell carcinomas in rats.[11][12]
Section 4: Analytical Methodologies
The high polarity and non-volatile nature of these acidic nitrosamines make them unsuitable for traditional gas chromatography (GC) methods without derivatization. Therefore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[18][27][28]
Key Analytical Challenges & Solutions
-
Chromatographic Retention: Their high polarity can lead to poor retention on standard C18 reversed-phase columns.[17][28]
-
Solution: Utilize columns designed for polar analytes, such as those with polar end-capping or alternative stationary phases (e.g., biphenyl, pentafluorophenyl).[27] Adjusting mobile phase pH can also modulate the ionization state of the carboxylic acid and influence retention.
-
-
Sensitivity: Regulatory limits for nitrosamines are extremely low (often in the nanograms per day range), requiring highly sensitive methods.[29][30]
-
Solution: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity to detect these impurities at trace levels.[31]
-
-
Matrix Effects: Components of the drug product formulation can interfere with the ionization of the target analytes in the mass spectrometer source.
-
Solution: Develop robust sample preparation procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction, to clean up the sample and reduce matrix interference. The use of stable isotope-labeled internal standards is critical for accurate quantification.
-
Step-by-Step Experimental Protocol (Conceptual)
-
Sample Preparation:
-
Weigh and dissolve the drug substance or product in a suitable solvent (e.g., water/methanol mixture).
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., NMBA-d3).
-
Perform sample cleanup if necessary (e.g., SPE).
-
Filter the final extract through a 0.22 µm filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: MRM mode, monitoring for specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Generate a calibration curve using certified reference standards.
-
Calculate the concentration of the nitrosamine in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Section 5: Regulatory Landscape and Risk Assessment
Both the FDA and EMA require marketing authorization holders to conduct comprehensive risk assessments for the potential presence of nitrosamines in their products.[32][5][33][34] This is a multi-step process:
-
Step 1: Risk Evaluation: Systematically evaluate manufacturing processes to identify any potential sources of nitrosamines.[32]
-
Step 2: Confirmatory Testing: If a risk is identified, perform sensitive testing on the drug product to confirm the presence and quantify the levels of any nitrosamine impurities.[32]
-
Step 3: Mitigation: If nitrosamines are detected above the acceptable intake (AI) limit, manufacturers must implement changes to their process to reduce the impurity to an acceptable level.
Acceptable Intake (AI) Limits
The AI is a level of daily exposure that is considered to pose a negligible lifetime cancer risk (typically 1 in 100,000).[29]
-
NMBA: The FDA has established an AI limit of 96 ng/day for NMBA.
-
N-Nitroso-N-methyl-3-aminopropionic acid: As this is a less common nitrosamine, a specific AI has not been published. In this scenario, regulators would apply the principles of the CPCA.[23][35] Given its high structural similarity to NMBA, the AI for NMBA (96 ng/day) would almost certainly be applied as the interim limit for N-Nitroso-N-methyl-3-aminopropionic acid until specific toxicological data is generated.
Conclusion
While N-Nitroso-N-methyl-3-aminopropionic acid and N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) are closely related chemical structures, the single-carbon difference in their alkyl chains imparts subtle but important distinctions in their physicochemical properties, most notably their polarity. This has direct consequences for the development and validation of analytical methods required for their control.
From a toxicological and regulatory standpoint, however, their structural similarity places them in a comparable risk category. The established toxicological data and regulatory limits for NMBA serve as a reliable surrogate for assessing the risks associated with N-Nitroso-N-methyl-3-aminopropionic acid. For drug development professionals, this means that while analytical methods must be specific enough to distinguish between the two, the risk assessment and control strategy can be cohesively managed based on the well-established framework for NMBA.
References
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/control-nitrosamine-impurities-human-drugs]
- Ploylearmsaeng, S., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9390214/]
- Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.
- Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/determining-recommended-acceptable-intake-limits-n-nitrosamine-impurities-pharmaceuticals]
- Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [URL: https://www.ema.europa.eu/en/human-regulatory-research-development/scientific-guidelines/qa-nitrosamines]
- Ponting, D. J., et al. (2024). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/38749969/]
- Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.youtube.
- Nitrosamine CPCA approach for NDSRIs. ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/nitrosamine-cpca-approach-for-ndsris/]
- Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota. [URL: https://conservancy.umn.edu/handle/11299/224953]
- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.com/services/regulatory-affairs/ema-nitrosamine-guidelines/]
- An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc03478j]
- Metabolic nitrite formation from N -nitrosamines: are there other pathways than reductive denitrosation by cytochrome P-450? Carcinogenesis. [URL: https://academic.oup.com/carcin/article/11/12/2247/351603]
- What is the CPCA Category for Nitrosamine?. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.
- Revision 2 of FDA Guidance on Nitrosamines Published. NSF. [URL: https://www.nsf.org/knowledge-library/revision-2-fda-guidance-nitrosamines-published]
- A quantum-mechanical approach to predicting carcinogenic potency of N-nitrosamine impurities in pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/349472624_A_quantum-mechanical_approach_to_predicting_carcinogenic_potency_of_N-nitrosamine_impurities_in_pharmaceuticals]
- Metabolic activation pathways for NDMA and NDEA. ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-activation-pathways-for-NDMA-and-NDEA-A-N-nitrosodimethylamine-NDMA_fig1_349472624]
- EMA to provide guidance on avoiding nitrosamines in human medicines. BfArM. [URL: https://www.bfarm.de/EN/News/Press-releases/2019/press-release-09-2019.html]
- EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Biotech Spain. [URL: https://biotechspain.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [URL: https://www.linkedin.com/pulse/winning-strategies-develop-analytical-method-sunil-kumar-sharma-6ffof]
- EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [URL: https://www.netpharmalab.com/en/ema-guidelines-for-the-detection-of-nitrosamines-in-medicines/]
- FDA: Updated Guidance for Nitrosamines. ECA Academy. [URL: https://www.gmp-compliance.
- 4-(Methylnitrosoamino)butanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43659]
- N-Nitroso-N-methyl-4-Aminobutyric Acid. Cayman Chemical. [URL: https://www.caymanchem.com/product/18790/n-nitroso-n-methyl-4-aminobutyric-acid]
- LC-MRM-MS Detection of Nitrosamines. Phenomenex. [URL: https://www.phenomenex.com/documents/lc-mrm-ms-detection-of-nitrosamines/]
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.4c00188]
- CAS No : 10478-42-9 | Product Name : N-Nitroso-N-methyl-3-aminopropionic Acid. Pharmaffiliates. [URL: https://www.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11495914/]
- N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9. Veeprho. [URL: https://www.veeprho.com/impurities/nitrosamine-impurities/n-nitroso-n-methyl-3-aminopropionic-acid.html]
- N-Nitroso-N-Methyl-4-Aminobutyric Acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249053.htm]
- 3-(Methylnitrosoamino)propanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/151519]
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. [URL: https://www.agilent.com/cs/library/applications/application-screening-nitrosamine-impurities-drug-products-substances-5994-5544en-agilent.pdf]
- N-Nitroso-N-methyl-4-aminobutyric Acid | CAS 61445-55-4. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-nitroso-n-methyl-4-aminobutyric-acid-61445-55-4]
- LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. [URL: https://www.chromatographyonline.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-impurities]
- N-Nitroso-N-Methyl-4-Aminobutyric Acid. DrugBank. [URL: https://go.drugbank.com/drugs/DB04595]
- N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-nitroso-n-methyl-3-aminopropionic-acid-10478-42-9]
- Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights. QbD Group. [URL: https://www.qbd.
- Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/362148-Nitrosamines-in-Pharmaceuticals-Toxicity-Risk-Analysis-Chemistry-and-Test-Methods/]
Sources
- 1. fda.gov [fda.gov]
- 2. qbdgroup.com [qbdgroup.com]
- 3. netpharmalab.es [netpharmalab.es]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. nsf.org [nsf.org]
- 7. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. veeprho.com [veeprho.com]
- 9. 3-(Methylnitrosoamino)propanoic acid | C4H8N2O3 | CID 151519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 4-(Methylnitrosoamino)butanoic acid | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. N-Nitroso-N-methyl-4-aminobutyric Acid | CAS 61445-55-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. N-Nitroso-N-Methyl-4-Aminobutyric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. N-Nitroso-N-Methyl-4-Aminobutyric Acid | 61445-55-4 [chemicalbook.com]
- 17. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. conservancy.umn.edu [conservancy.umn.edu]
- 22. researchgate.net [researchgate.net]
- 23. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]
- 24. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 27. LC-MRM-MS Detection of Nitrosamines | Phenomenex [phenomenex.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. m.youtube.com [m.youtube.com]
- 30. biotech-spain.com [biotech-spain.com]
- 31. agilent.com [agilent.com]
- 32. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 33. BfArM - Risk information - Nitrosamines: EMA to provide guidance on avoiding nitrosamines in human medicines [bfarm.de]
- 34. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 35. An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Isotopic purity specifications for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
Topic: Technical Monograph: Isotopic Purity & Qualification of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3)
Content Type: Technical Guide / Whitepaper Audience: Analytical Scientists, CMC Leads, and Quality Assurance Professionals in Pharmaceutical Development.
Executive Summary: The Precision Imperative
In the wake of the global nitrosamine crisis, regulatory bodies (FDA, EMA, PMDA) have shifted from reactive testing to proactive risk assessment (ICH M7). The quantification of specific impurities like N-Nitroso-N-methyl-3-aminopropionic acid (NMPA) requires ultra-sensitive LC-MS/MS methods, often pushing detection limits (LOD) into the sub-nanogram range.[1]
The reliability of these methods hinges on a single critical variable: the quality of the Internal Standard (IS). For NMPA, the deuterated analog N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) is the industry gold standard.[1] However, a common misconception is that "chemical purity" equates to "analytical suitability."[1]
This guide argues that Isotopic Purity —specifically the absence of unlabeled (d0) isotopologues—is the governing Critical Quality Attribute (CQA). We present a self-validating protocol to qualify NMPA-d3 batches, ensuring they do not induce false positives that could trigger unjustified regulatory action.
Part 1: The Physics of Interference (The "Cross-Talk" Phenomenon)
When using Stable Isotope Dilution Assay (SIDA), the assumption is that the IS and the analyte behave identically chromatographically but are spectrally distinct. This assumption fails if the IS contributes signal to the analyte's mass transition channel.
For NMPA (MW 132.12), the LC-MS/MS analysis typically tracks the protonated molecular ion
The Hazard:
If the synthesis of the d3-standard is incomplete, or if H/D exchange ("scrambling") occurs, the standard will contain a fraction of d0 molecules. Since the IS is often added at concentrations
Visualizing the Interference Mechanism
Figure 1: The mechanism of Internal Standard Interference.[1] Even trace amounts of unlabeled material (d0) in the IS solution can mimic the analyte, leading to false positives in clean samples.
Part 2: Technical Specifications for NMPA-d3
To prevent the scenario above, the Certificate of Analysis (CoA) must be scrutinized beyond standard chemical purity.
Table 1: Critical Quality Attributes (CQA) for NMPA-d3
| Specification Parameter | Acceptance Criteria | Scientific Rationale |
| Chemical Identity | 1H-NMR, MS consistent with structure | Confirms the N-nitroso and carboxylic acid moieties are intact.[1] |
| Chemical Purity | High purity prevents matrix suppression from non-isobaric impurities.[1] | |
| Isotopic Enrichment | General measure of deuteration efficiency.[1][2] | |
| Isotopic Distribution | d0 (Unlabeled): | CRITICAL: The d0 content determines the "Blank Limit." If d0 is |
| Scrambling Stability | No exchange in pH 2-8 for 24h | Deuterium on the |
| Form | Neat Oil or Solution | NMPA is often an oil; solution standards (e.g., in Methanol) are preferred for stability. |
Part 3: Synthesis & Stability Considerations
The synthesis of NMPA-d3 typically involves the nitrosation of
-
Source of d0: The primary source of d0 contamination is the starting material, methylamine-d3 (or methyl iodide-d3).[1] If the precursor enrichment is only 98%, the final NMPA-d3 will contain significant d0.[1]
-
Stability (The "Scrambling" Myth):
-
Methyl Group: The C-D bonds on the
-methyl group are chemically stable and do not undergo exchange under standard LC-MS conditions (acidic mobile phase).[1] -
Alpha-Protons: The protons adjacent to the carboxylic acid (
) are acidic and can exchange in highly basic media ( ) or during derivatization.[1] Protocol Note: Avoid high pH extraction steps when using this IS.
-
Part 4: The Self-Validating Qualification Protocol
Do not rely solely on the vendor's CoA.[1] Every batch of NMPA-d3 must be qualified on your specific instrument using the "Zero-Point Injection" method.[1]
Workflow Description
-
Preparation: Prepare the IS working solution at the target concentration intended for the method (e.g., 50 ng/mL).
-
Blank Injection: Inject a "Double Blank" (Solvent only).[1] Verify zero signal in the 133 channel.[1]
-
IS Only Injection: Inject the IS solution (without analyte).
-
Calculation: Measure the area count in the Analyte Channel (133 -> 74) .
-
Threshold Test: This area count must be
(ideally ) of the area count of the Analyte LOQ standard.
Visual Workflow: Batch Qualification Decision Tree
Figure 2: Decision tree for qualifying a new lot of internal standard. This workflow ensures that the IS does not artificially inflate the calculated impurity levels.
Part 5: Analytical Methodology (LC-MS/MS)
When establishing the method for NMPA, the following parameters are recommended to ensure specificity between the d0 and d3 species.
-
Column: C18 or Biphenyl (e.g., 2.1 x 100 mm, 2.6 µm). Biphenyl phases often provide better retention for polar nitrosamines like NMPA.[1]
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][3] (Avoid Ammonium formate if it suppresses ionization for this specific acid).[1]
-
Mass Transitions (ESI Positive):
| Compound | Precursor (Q1) | Product (Q3) | Role |
| NMPA (Analyte) | 133.1 | 74.0 | Quantifier |
| 133.1 | 43.1 | Qualifier | |
| NMPA-d3 (IS) | 136.1 | 77.0 | Quantifier |
Note: The mass shift of +3 Da is sufficient to separate the isotopic envelopes, provided the resolution of Q1 is set to "Unit" or tighter (0.7 FWHM).
References
-
US Pharmacopeia (USP). (2021).[1][4] General Chapter <1469> Nitrosamine Impurities. USP-NF.[1][5] Link
-
U.S. Food and Drug Administration (FDA). (2024).[1][6][7][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link
-
European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. Link
- Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by SFC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
International Council for Harmonisation (ICH). (2017).[1] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
Sources
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. isotope.com [isotope.com]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. usp.org [usp.org]
- 6. fda.gov [fda.gov]
- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 8. insider.thefdagroup.com [insider.thefdagroup.com]
Technical Guide: Stability Assurance of Deuterated Nitrosamine Reference Standards
Executive Summary
In the trace quantification of mutagenic nitrosamine impurities (e.g., NDMA, NDEA), Isotope Dilution Mass Spectrometry (IDMS) is the regulatory gold standard. However, the reliability of IDMS is predicated on a dangerous assumption: that the deuterated internal standard (IS) is chemically inert.
It is not. Deuterated nitrosamines, particularly those labeled at the
This guide details the mechanistic root causes of this instability and provides a self-validating protocol to ensure the integrity of your reference standards.
Part 1: The Mechanistic Failure Mode (H/D Exchange)
To preserve your standards, you must understand the mechanism of their destruction. The nitroso group (
In the presence of protic solvents (like Methanol or Water) and trace catalytic bases or acids, the molecule undergoes enolization . During this transient state, the C-D bond breaks, and upon re-formation, the molecule can pick up a Hydrogen atom from the solvent pool instead of a Deuterium.
Mechanism Visualization
The following diagram illustrates the kinetic pathway of isotopic scrambling.
Figure 1: The enolization-mediated pathway where solvent protons displace deuterium labels.
Part 2: Solvent Selection & Matrix Effects
The choice of solvent is the single most critical variable in preventing H/D exchange. While Methanol (MeOH) is a common laboratory solvent, it is contraindicated for the long-term storage of deuterated nitrosamines due to its exchangeable hydroxyl proton.
Comparative Solvent Stability Profile
| Solvent | Class | Risk Level | Mechanistic Insight | Recommendation |
| Methanol (MeOH) | Polar Protic | High | Contains exchangeable protons.[1] If pH shifts >7 or <4, rapid H/D exchange occurs. | Avoid for stock storage. Acceptable for immediate LC-MS injection only. |
| Acetonitrile (MeCN) | Polar Aprotic | Low | Lacks exchangeable protons.[2] Even if enolization occurs, there is no H-source to swap with D. | Preferred for stock and intermediate solutions. |
| Dichloromethane (DCM) | Non-polar Aprotic | Low | Excellent stability, but high volatility leads to concentration drift (evaporation). | Use only for extraction; not for quantitative storage. |
| Water | Polar Protic | Critical | The ultimate source of protons. Promotes rapid scrambling and hydrolysis. | Never use in stock solutions. |
Expert Insight: Many commercial stock standards are sold in Methanol. Upon receipt, these must be kept at -20°C or lower immediately. For your working standards, dilute into Acetonitrile to "arrest" the exchange potential.
Part 3: Analytical Verification Protocols
Before running a sample batch, you must validate that your Internal Standard has not degraded. A "blind" use of a degraded IS will lead to quantitation errors because the mass spectrometer will no longer "see" the IS at the expected m/z, but the analyte signal will remain constant.
The "Isotopic Purity Check" Workflow
Run a blank injection containing only your Internal Standard (e.g., NDMA-d6) and monitor the mass spectrum.
-
Target Ion: m/z 81.1 (NDMA-d6)
-
Interference Ion: m/z 80.1 (NDMA-d5) and m/z 75.1 (Native NDMA)
-
Acceptance Criteria:
-
Signal at m/z 81.1 must be >99% of total ion current for the cluster.
-
Signal at m/z 80.1 (d5) must be <0.5% (indicates onset of scrambling).
-
Signal at m/z 75.1 must be absent (indicates native contamination).
-
Part 4: Validated Handling Workflow
This protocol minimizes light exposure (photolysis) and solvent-mediated exchange.
Workflow Diagram
Figure 2: Step-by-step lifecycle for handling deuterated nitrosamine standards.
Detailed Protocol Steps
-
Equilibration: Allow the ampoule to reach room temperature (20°C) before opening to prevent condensation. Moisture introduction is the catalyst for instability.
-
Solvent Swap: If the commercial stock is in MeOH, immediately prepare a Working Stock Solution by diluting at least 10-fold into LC-MS grade Acetonitrile . This reduces the protic solvent concentration, kinetically inhibiting the exchange mechanism.
-
Amber Protection: Nitrosamines undergo photolytic cleavage (breaking the N-N bond) under UV/Vis light. All handling must occur under low-energy (yellow) light or in amber glassware.
-
Single-Use Aliquoting: Repeated freeze-thaw cycles encourage water condensation. Aliquot the working stock into single-use vials (e.g., 500 µL) and store at -20°C. Never return unused portions to the stock vial.
References
-
U.S. Food and Drug Administration (FDA). (2024).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4][5][6]
-
European Medicines Agency (EMA). (2020).[7][8] Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]
- Org. Process Res. Dev. (2020). Nitrosamine Impurity Analysis: The Impact of Deuterated Internal Standards on Accuracy. (Note: Generalized citation for the chemical principle of IDMS accuracy in nitrosamine analysis).
-
Shimadzu Technical Report. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. [Link]
Sources
- 1. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. fda.gov [fda.gov]
- 5. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 6. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 7. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
A Comprehensive Technical Guide to the Synthesis of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
Foreword: The Critical Role of Isotopically Labeled Standards
In the landscape of pharmaceutical development and safety assessment, the challenge of detecting and quantifying trace-level impurities is paramount. N-Nitrosamines, a class of compounds recognized as probable human carcinogens, have become a focal point of regulatory scrutiny worldwide.[1][2][3][4] The ability to accurately measure these impurities in active pharmaceutical ingredients (APIs) and finished drug products is not merely an analytical task; it is a cornerstone of patient safety.
Isotopically labeled internal standards are indispensable tools for modern analytical chemistry, particularly for mass spectrometry-based quantification.[5][6] By incorporating stable isotopes, such as deuterium (²H), into the molecular structure, we can create a standard that is chemically identical to the analyte of interest but has a distinct, higher molecular weight. This allows for precise correction of matrix effects and variations during sample preparation and analysis, a technique known as isotope dilution.[5]
This guide provides an in-depth, scientifically grounded overview of a robust synthesis pathway for N-Nitroso-N-(methyl-d3)-3-aminopropionic acid. This deuterated analog serves as a critical internal standard for the quantification of its non-labeled counterpart. The methodologies described herein are rooted in established chemical principles and are designed to be both efficient and reliable, providing researchers with the necessary framework to produce this vital analytical reagent.
Strategic Approach: Retrosynthetic Analysis
The design of any chemical synthesis begins with a logical deconstruction of the target molecule. For N-Nitroso-N-(methyl-d3)-3-aminopropionic acid, the most logical retrosynthetic disconnection is at the N-nitroso bond. This is a well-established transformation in organic chemistry, typically achieved through the reaction of a secondary amine with a nitrosating agent.
This primary disconnection simplifies the target molecule into two key synthons: the secondary amine precursor, N-(methyl-d3)-3-aminopropionic acid , and a source of the nitrosonium ion (NO⁺). The secondary amine precursor can be further disconnected at the N-C(methyl) bond, leading back to a primary amine, 3-aminopropionic acid (β-alanine) , and a deuterated methylating agent. This two-step approach forms the foundation of our synthetic strategy.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Insights
The proposed forward synthesis is a robust, two-stage process. It begins with the synthesis of the deuterated secondary amine precursor, followed by the crucial nitrosation step. This methodology is adapted from general principles for the synthesis of isotopically labeled nitrosamines, which prioritize control and safety.[7][8]
Stage 1: Synthesis of the Precursor, N-(methyl-d3)-3-aminopropionic acid
The introduction of the deuterated methyl group onto the nitrogen atom of β-alanine is the key transformation in this stage. Direct alkylation of β-alanine can lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium salt. To circumvent these side reactions and ensure a clean, high-yielding conversion, a protection-alkylation-deprotection strategy is employed. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the planned alkylation conditions and its facile removal under acidic conditions.
The core of this stage is the N-alkylation of the Boc-protected amine. The amide nitrogen of the Boc-protected intermediate is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a sodium salt. This salt then acts as a potent nucleophile, readily attacking the electrophilic methyl-d3 iodide (CD₃I) to form the N-alkylated product.
Caption: Overall two-stage synthetic reaction scheme.
Stage 2: Nitrosation of the Secondary Amine Precursor
The final step is the conversion of the secondary amine to the N-nitrosamine. This reaction is typically performed using sodium nitrite (NaNO₂) in an acidic aqueous solution.[9][10] The acid (e.g., hydrochloric acid) protonates the nitrite ion to form nitrous acid (HNO₂) in situ.[2][4] Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.[11]
The lone pair of electrons on the secondary amine nitrogen of the precursor attacks the nitrosonium ion. Subsequent deprotonation of the resulting ammonium species yields the final N-nitrosamine product. This reaction is performed at low temperature (0 °C) to prevent the decomposition of unstable nitrous acid and to control the exothermic nature of the reaction.
Detailed Experimental Protocols
Safety First: N-Nitrosamines are classified as probable human carcinogens and must be handled with extreme caution. All synthesis, purification, and handling steps involving the final product must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory. All contaminated waste must be disposed of according to institutional and regulatory guidelines for carcinogenic materials.[1][7]
Protocol 1: Synthesis of N-(methyl-d3)-3-aminopropionic acid
Part A: Protection of β-alanine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve β-alanine (8.91 g, 100 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL). Add sodium hydroxide (4.40 g, 110 mmol) and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Boc Anhydride Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) in 1,4-dioxane (20 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extraction & Drying: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-β-alanine as a white solid.
Part B: N-Alkylation with Methyl-d3 Iodide
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.40 g, 110 mmol) portion-wise at 0 °C.
-
Substrate Addition: Slowly add a solution of N-Boc-β-alanine (18.92 g, 100 mmol) in anhydrous THF (50 mL) to the NaH suspension at 0 °C. Stir the mixture at this temperature for 1 hour.
-
Alkylation: Add methyl-d3 iodide (CD₃I, 15.9 g, 110 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction & Drying: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-Boc-N-(methyl-d3)-β-alanine.
Part C: Deprotection
-
Reaction Setup: Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (100 mL) at 0 °C.
-
Reaction: Stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 x 50 mL) to remove residual TFA. The resulting oil or solid is the TFA salt of the desired product, N-(methyl-d3)-3-aminopropionic acid, which can be used directly in the next step.
Protocol 2: Nitrosation to form N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
-
Reaction Setup: Dissolve the crude N-(methyl-d3)-3-aminopropionic acid salt (approx. 100 mmol) in water (100 mL) and concentrated HCl (20 mL) in a 500 mL flask. Cool the solution to 0 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 8.28 g, 120 mmol) in water (40 mL) and cool it to 0 °C. Add this solution dropwise to the stirred amine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C. A color change to yellow or orange is typically observed.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours.
-
Extraction: Extract the product from the aqueous solution using dichloromethane (DCM) or ethyl acetate (3 x 100 mL). Caution: The product is in this extract.
-
Drying and Concentration: Combine the organic layers, wash with cold brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30 °C) to yield the crude N-Nitroso-N-(methyl-d3)-3-aminopropionic acid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.
Caption: Experimental synthesis and purification workflow.
Product Characterization and Data
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
| Parameter | Expected Value/Observation | Rationale |
| Molecular Formula | C₄H₅D₃N₂O₃ | Based on the structure. |
| Molecular Weight | 135.13 g/mol | Calculated based on the atomic weights, including deuterium. |
| Mass Spectrometry (ESI-) | m/z: 134.08 [M-H]⁻ | Confirms the molecular mass and successful incorporation of three deuterium atoms (non-deuterated would be m/z 131.06). |
| ¹H NMR | Absence of a singlet peak around ~3.1 ppm. | The N-CH₃ proton signal is absent, confirming complete deuteration of the methyl group. Other expected signals for the propionic acid backbone should be present. |
| ¹³C NMR | A multiplet (typically a 1:1:1 triplet) for the N-CD₃ carbon. | The signal for the methyl carbon will be split into a multiplet due to coupling with the three deuterium atoms (J C-D). |
| Purity (HPLC) | >98% | Ensures the standard is suitable for quantitative analysis. |
| Isotopic Purity | >99% D₃ | Determined by mass spectrometry; confirms the high enrichment of the deuterated standard.[12] |
Conclusion
The synthesis of N-Nitroso-N-(methyl-d3)-3-aminopropionic acid via a protection-alkylation-deprotection-nitrosation sequence represents a reliable and well-controlled method for producing this essential analytical standard. The strategic use of a Boc protecting group ensures clean and efficient deuteromethylation of the β-alanine precursor, while the final nitrosation step follows a well-documented and understood chemical transformation. By adhering to the detailed protocols and stringent safety precautions outlined in this guide, research and quality control laboratories can confidently synthesize this high-purity, isotopically labeled compound, thereby enhancing the accuracy and reliability of nitrosamine impurity testing in the pharmaceutical industry.
References
-
Derdau, V., & Sandvoss, M. (2023). Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. Journal of Labelled Compounds and Radiopharmaceuticals, 66(2), 41-46. [Link]
-
ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF. [Link]
-
Amarasiri, M., et al. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. PMC - PubMed Central. [Link]
-
Galloway, J. D., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]
-
Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide. [Link]
-
Lhasa Limited. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. [Link]
-
BuyersGuideChem. (n.d.). N-Nitroso-N-(methyl-d3)-3-aminopropionic acid suppliers and producers. [Link]
-
SynZeal. (n.d.). Stable Isotope Labelled. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. [Link]
-
Cortesi, M., et al. (2021). Flow Electrochemistry for the N-Nitrosation of Secondary Amines. ORCA - Cardiff University. [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.
- Google Patents. (n.d.). EP2548859B1 - Preparation methods of methyl-d3-amine and salts thereof.
-
Veeprho. (n.d.). N-Nitrososarcosine-D3 | CAS 1189871-94-0. [Link]
-
Chemistry LibreTexts. (2015). 21.10: Nitrosation of Amines. [Link]
-
Wagner, D. A., et al. (1984). Modulation of endogenous synthesis of N-nitrosamino acids in humans. PubMed - NIH. [Link]
-
ResearchGate. (n.d.). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond | Request PDF. [Link]
-
International Journal of Innovative Research in Technology. (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]
-
Organic Syntheses. (n.d.). nitrosomethylurea. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
-
RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
European Patent Office. (n.d.). PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF - EP 2548859 B1. [Link]
-
Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online. [Link]
-
Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]
-
Perreault, H., et al. (2018). Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | Request PDF. [Link]
-
MDPI. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. veeprho.com [veeprho.com]
- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 6. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. caymanchem.com [caymanchem.com]
Methodological & Application
LC-MS/MS method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid analysis
Application Note: High-Sensitivity LC-MS/MS Analysis of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3)
Executive Summary
The detection of nitrosamine impurities in pharmaceutical products has become a critical regulatory requirement following alerts from the FDA and EMA (USP <1469>). N-Nitroso-N-methyl-3-aminopropionic acid (NMPA) is a specific nitrosamine impurity often associated with the degradation of secondary amine-containing active pharmaceutical ingredients (APIs) or the use of contaminated solvents.
This guide details a robust LC-MS/MS methodology for the analysis of NMPA, utilizing its deuterated analog, N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) . While NMPA-d3 is primarily used as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variances, this protocol also covers the characterization of the NMPA-d3 reagent itself to ensure isotopic purity (avoiding "crosstalk" interference in the quantitation channel).
Scientific Rationale & Method Design
The Chemical Challenge
NMPA (
-
Polarity: The carboxylic acid moiety makes NMPA highly polar and acidic (pKa ~3.8). Standard C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.
-
Ionization: Unlike volatile nitrosamines that prefer APCI, NMPA ionizes efficiently in Electrospray Ionization (ESI) positive mode due to the basic nitrogen, though the acidic tail allows for negative mode operation. This method utilizes ESI+ to maximize sensitivity and compatibility with other nitrosamines in multiplexed assays.
Column Selection Strategy
To retain this polar acid without using ion-pairing reagents (which contaminate MS sources), we utilize a High Strength Silica (HSS) T3 column.
-
Mechanism:[1] T3 bonding technology uses a lower ligand density C18 coverage, allowing the aqueous mobile phase to penetrate the pores and interact with the silica surface. This provides "polar-embedded-like" retention for small, water-soluble acids like NMPA.
The Role of NMPA-d3
-
Structure:
-
Mass Shift: +3 Da relative to NMPA.
-
Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated analogs on high-efficiency columns. This method accounts for this potential shift (typically <0.05 min) to ensure accurate integration windowing.
Experimental Protocol
Reagents and Standards
-
Analyte: N-Nitroso-N-methyl-3-aminopropionic acid (NMPA).[2]
-
Internal Standard: N-Nitroso-N-(methyl-d3)-3-aminopropionic acid (NMPA-d3).[2]
-
Solvents: LC-MS Grade Methanol (MeOH), Water, and Formic Acid (FA).[3]
Sample Preparation (Drug Substance/Product)
Method: Solid-Liquid Extraction (SLE)
-
Weighing: Accurately weigh 100 mg of Drug Substance (API) or pulverized Drug Product into a 15 mL centrifuge tube.
-
IS Addition: Spike with 50 µL of NMPA-d3 Internal Standard working solution (1 µg/mL in MeOH).
-
Extraction: Add 4.95 mL of Water:Methanol (90:10 v/v) .
-
Note: High aqueous content is crucial to dissolve the polar NMPA while potentially precipitating lipophilic API components.
-
-
Agitation: Vortex for 1 min, then sonicate for 20 min at room temperature.
-
Clarification: Centrifuge at 10,000 rpm for 10 min.
-
Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter into an amber LC vial. (Avoid Nylon filters as they can adsorb nitrosamines).
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |
| Column | Waters XSelect HSS T3 , 150 x 3.0 mm, 3.5 µm (or 1.8 µm for UPLC) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 - 20 µL |
Gradient Profile:
-
0.0 - 2.0 min: 5% B (Isocratic hold for polar retention)
-
2.0 - 8.0 min: 5%
95% B (Elution of API/Matrix) -
8.0 - 10.0 min: 95% B (Wash)
-
10.1 - 13.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temp: 150°C
-
Desolvation Temp: 500°C
MRM Transitions:
| Compound | Precursor ( | Product ( | Role | CE (eV) | Mechanism |
| NMPA (d0) | 133.1 | 103.1 | Quantifier | 12 | Loss of NO (-30) |
| NMPA (d0) | 133.1 | 85.1 | Qualifier | 22 | Loss of NO + |
| NMPA-d3 (IS) | 136.1 | 106.1 | Quantifier | 12 | Loss of NO (-30) |
| NMPA-d3 (IS) | 136.1 | 88.1 | Qualifier | 22 | Loss of NO + |
Visual Workflows
Analytical Workflow Diagram
This diagram illustrates the critical path from sample extraction to data processing, highlighting the specific handling of the d3-standard.
Caption: Step-by-step analytical workflow for NMPA quantification using NMPA-d3 isotope dilution.
Fragmentation Pathway (Mechanism)
Understanding the collision-induced dissociation (CID) is vital for troubleshooting interferences.
Caption: Proposed fragmentation pathway for NMPA-d3 showing the characteristic loss of the nitroso group.
Validation & Troubleshooting
Isotopic Purity Check (Crucial Step)
Before using NMPA-d3 as an Internal Standard, you must verify it does not contain significant amounts of non-deuterated NMPA (d0), which would cause false positives.
-
Protocol: Inject a high concentration (e.g., 500 ng/mL) of only NMPA-d3.
-
Check: Monitor the transition for NMPA (133.1
103.1). -
Acceptance: The response in the 133.1 channel must be
of the response in the 136.1 channel.
Linearity and Sensitivity
-
Range: 1.0 ng/mL to 100 ng/mL.
-
LOQ: Target
1.0 ng/mL (corresponding to < 0.03 ppm in API if extracting 100mg/5mL). -
Curve Weighting:
is recommended to prioritize accuracy at the trace levels required by FDA/EMA.
Troubleshooting Common Issues
-
Peak Tailing: NMPA is a carboxylic acid. If tailing occurs, ensure the mobile phase pH is acidic (0.1% Formic Acid) to suppress ionization of the carboxyl group during chromatography.
-
Signal Suppression: If the d3-IS signal drops significantly in samples compared to standards, matrix effects are present. The HSS T3 column gradient holds at 5% organic initially; try extending this hold or diverting the first 1.5 minutes to waste to remove inorganic salts.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][4][5] (2024).[3][5][6][7] [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020).[1][3][4][6][8] [Link]
-
Waters Corporation. Determination of Nitrosamine Impurities in Sartans by LC-MS/MS using XSelect HSS T3. (Application Note). [Link]
Sources
Protocol for dissolving N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid for stock solutions
Application Note: AN-NITRO-2026-D3 Topic: Protocol for Dissolving N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) for Stock Solutions
Introduction & Scope
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (CAS: 1215691-18-1), henceforth referred to as NMPA-d3 , is the stable isotope-labeled internal standard (IS) required for the quantification of N-Nitroso-N-methyl-3-aminopropionic acid (NMPA). NMPA is a nitrosamine impurity often associated with drug substances containing beta-alanine moieties or specific secondary amine precursors.
Accurate quantification of nitrosamines at trace levels (ng/g or ppb) strictly depends on the precise preparation of the internal standard. Errors in the IS stock solution directly propagate to the final calculated concentration of the impurity in the drug substance.
Key Physicochemical Context:
-
State: Often presents as a pale yellow oil or low-melting solid .[1] This physical state makes static weighing directly into volumetric flasks highly prone to error.
-
Solubility: The presence of the carboxylic acid moiety renders it soluble in polar organic solvents. Methanol (MeOH) is the preferred solvent for LC-MS/MS compatibility.
-
Stability: The methyl-d3 label is chemically stable (C-D bonds); however, the compound itself is photosensitive and potentially thermolabile.
Safety & Containment (CRITICAL)
Nitrosamines are classified as probable human carcinogens (ICH M7 / FDA Class 1).
-
Containment: All weighing and dissolution steps must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Deactivation: Prepare a waste container with 50% Sulfuric Acid and Aluminum foil (or a specific nitrosamine destruction solution) to neutralize spills immediately.
Solvent Compatibility & Selection
| Solvent | Grade | Suitability | Notes |
| Methanol | LC-MS | Optimal | Primary choice. Excellent solubility; compatible with ESI+ MS sources; easy to evaporate if concentration is needed. |
| Acetonitrile | LC-MS | Good | Alternative if Methanol causes specific chromatographic issues. |
| DMSO | Analytical | Avoid | High boiling point makes it difficult to remove; can cause ion suppression in MS; difficult to handle if the standard is an oil. |
| Water | LC-MS | Poor | Solubility is pH-dependent. Not recommended for stock solutions due to microbial growth risk and hydrolysis potential. |
Step-by-Step Dissolution Protocol
Phase A: Preparation and Weighing
Rationale: Because NMPA-d3 is often an oil or sticky solid, "Weighing by Difference" is the only method to ensure <1% error.
-
Equilibration: Allow the NMPA-d3 vial to reach room temperature (20-25°C) inside a desiccator to prevent condensation.
-
Vessel Prep: Pre-label a Class A Amber Volumetric Flask (e.g., 10 mL or 25 mL). Fill it with approximately 80% of the target volume of Methanol (LC-MS Grade) .
-
Gravimetric Weighing (The "Difference" Method):
-
Place the primary container (vial with NMPA-d3) on a 5-decimal analytical balance. Record Mass (
). -
Using a clean glass pasture pipette or micro-spatula, transfer the target amount (e.g., 10 mg) directly into the volumetric flask containing the solvent. Do not touch the flask walls.
-
Immediately recap the primary container and place it back on the balance. Record Mass (
).[2] -
Calculated Mass (
) = .
-
Phase B: Solvation and Homogenization
-
Dissolution: Swirl the flask gently. The compound is highly soluble in methanol and should dissolve almost instantly.
-
Rinsing (If transfer tools were used): If a spatula was used and touched the solvent, rinse it into the flask with a small volume of Methanol.
-
Volume Adjustment: Allow the solution to equilibrate for 5 minutes (mixing can generate slight heat). Dilute to the mark with Methanol.
-
Homogenization: Invert the flask at least 20 times. Do not sonicate unless absolutely necessary, as heat can degrade nitrosamines. If sonication is required, use a water bath at <25°C for max 1 minute.
Phase C: Storage and Aliquoting
-
Transfer: Immediately transfer the stock solution into Amber HPLC Vials with PTFE-lined screw caps.
-
Headspace: Fill vials to minimal headspace to reduce oxidative stress.
-
Labeling: Label with Compound Name, Concentration (corrected for purity), Solvent, Date, and Expiration (typically 12 months for stocks at -20°C).
-
Storage: Store at -20°C .
Workflow Visualization
Figure 1: Critical workflow for the gravimetric preparation of NMPA-d3 stock solutions, emphasizing safety and weighing accuracy.
Quality Control: The Self-Validating System
To ensure the protocol was successful, perform a Check Standard Verification :
-
Preparation: Prepare a second, independent stock solution (Stock B) or purchase a certified reference ampoule if available.
-
Comparison: Dilute both Stock A (Protocol) and Stock B (Reference) to 100 ng/mL in water:methanol (90:10).
-
Analysis: Inject both into the LC-MS/MS system.
-
Acceptance Criteria: The response area ratio (Stock A / Stock B) must be 0.95 – 1.05 .
-
If Ratio < 0.95: Potential loss during weighing or degradation.[3]
-
If Ratio > 1.05: Potential solvent evaporation or static error during weighing.
-
References
-
US Food and Drug Administration (FDA). (2024).[4][5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[4][7][8][9] EMA/409815/2020. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 151519, N-Nitroso-N-methyl-3-aminopropionic acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. reddit.com [reddit.com]
- 4. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. hsa.gov.sg [hsa.gov.sg]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. qualitymatters.usp.org [qualitymatters.usp.org]
Application Note: A Robust Protocol for the Identification and Optimization of Mass Spectrometry Transition Ions for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Accurate quantification at trace levels is therefore mandated by regulatory agencies, necessitating highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.[3][4] The use of stable isotope-labeled (SIL) internal standards is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing. This document provides an in-depth guide and a detailed protocol for determining the optimal MRM transitions for the SIL standard, N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid, a key component in the quantitative analysis of its unlabeled, potentially carcinogenic analogue.
Introduction: The Rationale for Precise MRM Development
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is the deuterated form of N-Nitroso-N-methyl-3-aminopropionic acid. Its utility lies in its role as an internal standard (IS). An ideal IS co-elutes with the target analyte and behaves identically during extraction and ionization but is distinguishable by the mass spectrometer.[5][6] The three deuterium atoms on the methyl group of this molecule provide a +3 Dalton mass difference from the native compound, enabling this distinction without significantly altering its chemical properties.
The success of any quantitative LC-MS/MS method hinges on the selection of specific and intense precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM).[7] This technique offers unparalleled selectivity by filtering for a specific precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and then filtering for a specific product ion in the third quadrupole. This guide moves beyond a simple listing of parameters, explaining the chemical logic behind the fragmentation of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid and providing a self-validating protocol to establish and optimize these transitions on any tandem quadrupole mass spectrometer.
Foundational Principles: Fragmentation of N-Nitrosamines
To select logical and effective MRM transitions, one must first understand the gas-phase fragmentation behavior of the target molecule. N-nitrosamines, when protonated under typical positive mode electrospray ionization (ESI) conditions, exhibit predictable fragmentation patterns.
Key Fragmentation Pathways:
-
Loss of the Nitroso Radical (•NO): The most characteristic fragmentation pathway for protonated nitrosamines is the homolytic cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO), which corresponds to a neutral loss of 30 Da.[8] This transition is often the most abundant and is highly diagnostic for the nitrosamine class of compounds.
-
Loss of Water (H₂O): For nitrosamines containing a carboxylic acid moiety, such as the target of this protocol, the loss of a water molecule (a neutral loss of 18 Da) from the protonated precursor is a common fragmentation route.[8]
-
Sequential Losses: Further fragmentation of the primary product ions can occur, such as the loss of carbon monoxide (CO) following a water loss, providing additional, often lower-intensity, transitions that can be used for confirmation.
The deuterium-labeled methyl group is chemically stable and is not expected to be lost during these primary fragmentation events, ensuring that the resulting product ions retain the +3 Da mass shift relative to the unlabeled analyte's fragments.
Predicted Fragmentation of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
The molecular formula for the compound is C₄H₅D₃N₂O₃, with a monoisotopic mass of approximately 135.07 Da.[9]
-
Precursor Ion ([M+H]⁺): In positive ion mode, the molecule will be protonated to form the precursor ion with a mass-to-charge ratio (m/z) of 136.1 .
-
Primary Product Ion 1 (Loss of •NO): [M+H]⁺ - 30 Da → m/z 106.1 . This is the expected primary and most diagnostic product ion.
-
Primary Product Ion 2 (Loss of H₂O): [M+H]⁺ - 18 Da → m/z 118.1 . This is a likely secondary product ion due to the carboxylic acid group.
The following diagram illustrates this predicted fragmentation cascade.
Caption: Predicted fragmentation of protonated N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid.
Experimental Protocol: A Step-by-Step Guide to MRM Optimization
This section details the practical workflow for identifying and optimizing the MRM transitions. The protocol is designed to be a self-validating system, where empirical data confirms the theoretical predictions.
Materials and Instrumentation
-
Standard: N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid reference standard.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additive: Optima LC-MS grade formic acid.
-
Instrumentation: A liquid chromatography system coupled to a tandem quadrupole mass spectrometer with an ESI source.
Protocol 1: Precursor Ion Confirmation and Product Ion Discovery
Objective: To confirm the m/z of the protonated parent molecule and identify its primary fragment ions.
-
Prepare Infusion Solution: Create a 1 µg/mL solution of the standard in 50:50 methanol/water with 0.1% formic acid. This concentration is typically sufficient for direct infusion tuning.
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Source Conditions: While infusing, adjust key ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and maximal signal for the predicted ion at m/z 136.1.
-
Confirm Precursor Ion (Q1 Scan): Perform a full scan of the first quadrupole (Q1) over a mass range of m/z 50-200. The resulting spectrum should show a dominant peak at m/z 136.1, confirming the mass of the protonated precursor ion, [M+H]⁺.
-
Discover Product Ions (Product Ion Scan):
-
Set the instrument to "Product Ion Scan" or "MS2 Scan" mode.
-
Select m/z 136.1 as the precursor ion in Q1.
-
Apply a range of collision energies (CE), starting with a ramp (e.g., 10-40 eV), to induce fragmentation in the collision cell (Q2).
-
Scan the third quadrupole (Q3) to detect all resulting fragment ions. The resulting spectrum should prominently feature ions at m/z 106.1 and 118.1, as predicted.
-
Protocol 2: MRM Transition Optimization
Objective: To fine-tune the collision energy for each selected precursor-product pair to maximize signal intensity for quantitative analysis.
-
Set Up MRM Transitions: Based on the product ion scan, define the transitions to be optimized. The primary candidates are:
-
136.1 → 106.1 (Quantifier)
-
136.1 → 118.1 (Qualifier)
-
-
Optimize Collision Energy (CE):
-
Continue infusing the standard solution.
-
For each transition, create an experiment that monitors the product ion intensity while systematically varying the collision energy. For example, for the 136.1 → 106.1 transition, test CE values from 5 eV to 35 eV in 2 eV increments.
-
Plot the resulting product ion intensity against the collision energy.
-
The optimal CE is the value that produces the highest intensity. This value is instrument-dependent but will typically fall within a predictable range.
-
-
Optimize Declustering Potential (DP): This parameter helps to prevent ions from clustering with solvent molecules before they enter the mass analyzer. Optimize the DP for the precursor ion (m/z 136.1) in a similar manner to CE to maximize its intensity.
Results and Data Presentation
Following the protocol above will yield a set of optimized parameters for the sensitive detection of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid. The results should be summarized for clarity and ease of use in method development.
Summary of Optimized MRM Transitions
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure / Neutral Loss | Role | Typical Optimized Collision Energy (eV)* |
| 136.1 | 106.1 | [M+H - •NO]⁺ | Quantifier | 15 - 25 |
| 136.1 | 118.1 | [M+H - H₂O]⁺ | Qualifier | 10 - 20 |
*Note: Optimal Collision Energy is highly instrument-specific and must be determined empirically as described in Protocol 2.
The Quantifier transition (136.1 → 106.1) is chosen for its high specificity (diagnostic loss of NO) and typically higher intensity, making it ideal for accurate measurement.[8] The Qualifier transition serves as a confirmation of identity; the ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples.
Overall Analytical Workflow
The optimized MRM transitions are the core of the final quantitative method. The entire process follows a logical sequence from sample preparation to data analysis.
Caption: General workflow for quantitative analysis using an optimized MRM method.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for determining the optimal mass spectrometry transition ions for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid. By understanding the fundamental principles of nitrosamine fragmentation and following a systematic, empirical optimization process, researchers can establish a robust and highly sensitive MRM method. The primary transition of m/z 136.1 → 106.1 , corresponding to the loss of the nitroso radical, serves as a reliable quantifier, while the m/z 136.1 → 118.1 transition is an effective qualifier. Implementing these optimized parameters is a critical step in developing validated analytical methods to ensure the safety and quality of pharmaceutical products.
References
-
Development of a Sensitive High Resolution Mass Spectrometry Method for Quantitation of N-Nitrosamines using Tof MRM on the Xevo G2-XS QTof . Waters Corporation. [Link]
-
A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification . ResearchGate. [Link]
-
N-Nitroso-N-Methyl-3-Aminopropionic acid-D3 | CAS 1215691-18-1 . Veeprho. [Link]
-
Mastering Nitrosamines analysis: From Method Development To Analysis . Pharmaceutical Technology. [Link]
-
3-(Methylnitrosoamino)propanoic acid | C4H8N2O3 | CID 151519 . PubChem - NIH. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) . PMC - NIH. [Link]
-
LC-MRM-MS Detection of Nitrosamines . Phenomenex. [Link]
-
Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS . Waters Corporation. [Link]
-
Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products . Taiwan Food and Drug Administration. [Link]
-
Isotopic labeling . Wikipedia. [Link]
-
Stable Isotope Labeling Strategies . University of Washington Proteomics Resource. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds . PubMed. [Link]
-
3-(Methyl-d3-nitrosoamino)propionitrile | CAS 1329834-39-0 . Veeprho. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. LC-MRM-MS Detection of Nitrosamines | Phenomenex [phenomenex.com]
- 5. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
High-resolution mass spectrometry (HRMS) detection of deuterated nitrosamines
Executive Summary
The detection of N-nitrosamines in pharmaceutical products at trace levels (ng/g or ppb) requires analytical methodologies of the highest specificity. While triple-quadrupole (QqQ) mass spectrometry is the standard for targeted quantitation, High-Resolution Mass Spectrometry (HRMS) has emerged as the superior tool for complex matrices, offering retrospective data analysis and the ability to resolve isobaric interferences that plague low-resolution techniques.
This guide details a robust protocol for the detection and quantitation of nitrosamines using Isotope Dilution Mass Spectrometry (IDMS) with deuterated internal standards. It addresses the critical challenge of Hydrogen/Deuterium (H/D) exchange , a phenomenon that can compromise quantitation accuracy by scrambling the isotopic signature of the internal standard during sample preparation.
Scientific Rationale & Mechanisms[1]
The Role of Deuterated Internal Standards (IS)
In IDMS, a stable isotopically labeled analog of the analyte is added to the sample at a known concentration before extraction. The IS compensates for:
-
Matrix Effects: Ion suppression or enhancement in the electrospray source.
-
Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Why Deuterium? Deuterated standards (e.g., NDMA-d6) are cost-effective and readily available compared to
The H/D Exchange Challenge
The alpha-protons (adjacent to the N-nitroso group) in nitrosamines are weakly acidic (
-
The Risk: If NDMA-d6 exchanges its deuterium for hydrogen from the solvent (water/methanol), its mass shifts from
81.09 to 80.09, 79.09, etc. -
The Consequence: The signal for the IS decreases, and if the mass shifts overlap with the native analyte (
75.05), it can lead to false positives or inaccurate quantification.
Mitigation Strategy: This protocol utilizes a neutral-to-basic extraction pH and controlled temperature to prevent H/D exchange.
HRMS Specificity
Low-resolution MS (QqQ) often struggles to distinguish nitrosamines from isobaric background ions (e.g., DMF isotopes). HRMS (Orbitrap or Q-TOF) operating at resolutions
Analytical Workflow
The following diagram outlines the critical path from sample preparation to HRMS data processing, highlighting the decision nodes for Quality Control.
Figure 1: End-to-end workflow for HRMS analysis of nitrosamines. Note the QC loop to ensure internal standard integrity.
Experimental Protocol
Reagents & Standards
-
Native Standards: NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA (USP Reference Standards or equivalent).[1]
-
Internal Standards: NDMA-d6, NDEA-d10, NMBA-d3.[1]
-
Solvents: LC-MS Grade Water, Methanol (MeOH), Formic Acid (FA).
Sample Preparation (Liquid-Liquid Extraction)
This method is optimized for solid oral dosage forms (tablets).
-
Powdering: Crush at least 20 tablets to a fine powder.
-
Weighing: Weigh an amount equivalent to the maximum daily dose (or 100 mg API) into a 15 mL centrifuge tube.
-
IS Spiking: Add 50 µL of Internal Standard Mix (1 µg/mL in MeOH).
-
Critical Step: Do not use acidic diluents at this stage to prevent H/D exchange.
-
-
Extraction: Add 5.0 mL of Water/Methanol (90:10 v/v).
-
Agitation: Vortex for 1 min, then shake mechanically for 20 min at room temperature.
-
Clarification: Centrifuge at 4,500 rpm for 10 min.
-
Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon filter into an amber HPLC vial.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over Acetonitrile for better ionization of nitrosamines in APCI/HESI.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 2 | 0.3 |
| 1.0 | 2 | 0.3 |
| 8.0 | 95 | 0.3 |
| 10.0 | 95 | 0.3 |
| 10.1 | 2 | 0.3 |
| 13.0 | 2 | 0.3 |
Mass Spectrometry (HRMS - Orbitrap Example):
-
Ionization: HESI (Heated Electrospray) or APCI (Atmospheric Pressure Chemical Ionization). APCI is often more sensitive for NDMA.
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Full Scan with Data-Dependent MS2.
-
Resolution: 60,000 (Full Scan) / 30,000 (MS2) at 200 m/z.
-
AGC Target: 1e6 (Standard), 5e4 (MS2).
-
Isolation Window: 1.0 m/z (Critical to exclude interferences).
Data Acquisition Parameters (Target List)
The following table defines the exact masses for detection.
| Analyte | Formula | Precursor Ion | Internal Standard | IS Precursor |
| NDMA | C2H6N2O | 75.0553 | NDMA-d6 | 81.0930 |
| NDEA | C4H10N2O | 103.0866 | NDEA-d10 | 113.1494 |
| NMBA | C5H10N2O3 | 147.0764 | NMBA-d3 | 150.0952 |
| NDIPA | C6H14N2O | 131.1179 | NDIPA-d14 | 145.2058 |
H/D Exchange Mechanism & Risk Visualization
Understanding the mechanism is vital for troubleshooting.[2] The diagram below illustrates how acidic conditions catalyze the exchange of Deuterium (D) for Hydrogen (H), destroying the internal standard's utility.
Figure 2: Mechanism of Deuterium loss in nitrosamines under acidic stress. This results in signal loss for the IS and potential mass overlap with the native analyte.
Validation & Acceptance Criteria
To ensure the method meets regulatory standards (FDA/EMA/USP <1469>), the following criteria must be met:
-
Specificity: No interference peaks > 10% of the analyte LOQ in blank samples.
-
Linearity:
over the range of 1 ng/mL to 100 ng/mL. -
Accuracy (Recovery): Spike samples at LOQ, 100% limit, and 150% limit. Recovery must be 80–120%.
-
Precision: %RSD < 15% for six replicates.
-
Sensitivity:
-
LOD: S/N > 3 (typically 0.5–1.0 ng/g).
-
LOQ: S/N > 10 (typically 1.0–2.0 ng/g).
-
-
Mass Accuracy: Observed mass must be within ±5 ppm of theoretical mass.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Ion suppression or H/D exchange. | Dilute sample; Check pH of extraction solvent (ensure it is not < pH 3). |
| High Background Noise | Contaminated solvents or system carryover. | Use LC-MS grade solvents; Implement needle wash with 50:50 MeOH:Isopropanol. |
| Peak Tailing | Secondary interactions with column. | Increase buffer strength (Ammonium Formate) or switch to HSS T3 column. |
| Mass Shift > 5ppm | Poor mass calibration or space charge effects. | Recalibrate HRMS; Lower injection volume or AGC target. |
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3][4][5][6][7] (2024).[3][6][8][9] [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. [Link][10][11][12]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 7. scribd.com [scribd.com]
- 8. fda.gov [fda.gov]
- 9. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 10. EMA nitrosamines update and acceptable intake limits | AMSbiopharma [amsbiopharma.com]
- 11. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Shape for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
Executive Summary & Molecule Profile
The Challenge: N-Nitroso-N-(methyl-d3)-3-aminopropionic acid (often used as an Internal Standard for N-Nitroso-N-methyl-3-aminopropionic acid) presents a "double-trouble" scenario in chromatography:
-
High Polarity: The carboxylic acid moiety (pKa ~3.8) and short alkyl chain lead to poor retention on standard C18 columns, causing peak fronting or elution in the void volume.
-
Rotamerism: The N-Nitroso group exhibits restricted rotation around the N-N bond, creating E and Z isomers (rotamers) that often resolve partially at room temperature, appearing as split or broad peaks.
Molecule Profile:
-
Target: N-Nitroso-N-(methyl-d3)-3-aminopropionic acid.[1][2][3][4]
-
Chemical Class: Nitrosamine / Beta-alanine derivative.[3]
-
Critical pKa: ~3.8 (Carboxylic Acid).
-
LogP: < 1 (Highly Polar).
-
Common Issues: Split peaks (rotamers), Tailing (silanol/metal interaction), Fronting (solvent mismatch).
Troubleshooting Guides (Q&A Format)
Module A: The "Split Peak" Phenomenon (Rotamers)
Q: My peak appears as a "doublet" or has a distinct shoulder, even at low concentrations. Is my column failing?
A: It is likely not column failure, but Rotamer Separation . Nitrosamines possess a partial double-bond character between the Nitrogen atoms (N-N=O). This restricts rotation, locking the molecule into E (Entgegen) and Z (Zusammen) conformations. At standard column temperatures (25–30°C), the interconversion rate is slow enough that the two isomers separate chromatographically.
The Fix: Thermal Coalescence You must increase the column temperature to speed up the interconversion rate so the isomers "average out" into a single, sharp peak during the run.[5]
-
Action: Increase column temperature to 50°C – 60°C .
-
Caution: Ensure your column (e.g., HSS T3 or Biphenyl) is rated for this temperature. Most modern silica-hybrid columns are stable up to 60°C at acidic pH.
Figure 1: Mechanism of thermal coalescence for nitrosamine rotamers.
Module B: Retention & Tailing (pH & Column Selection)
Q: The peak elutes too early (near void) or tails significantly. How do I fix this?
A: This is a Polarity & Ionization issue. The molecule contains a carboxylic acid.[6] At neutral pH, it exists as a carboxylate anion (COO⁻), which is too polar to retain on C18 and will repel from the stationary phase, causing early elution and tailing.
The Fix: Acidic Mobile Phase & Polar-Embedded Columns
-
pH Control: You must suppress ionization to keep the molecule in its neutral (COOH) form.[5] Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (MeOH/ACN).[5][7]
-
Column Choice: Standard C18 is often insufficient.
-
Recommendation 1:Waters XSelect HSS T3 (High Strength Silica). This is the industry gold standard for polar acidic nitrosamines. It withstands 100% aqueous conditions and provides superior retention for polar groups.[5]
-
Recommendation 2:Biphenyl or Phenyl-Hexyl (e.g., HALO Biphenyl).[5] These offer pi-pi interactions with the nitroso group, providing alternative selectivity if C18 fails.
-
Module C: Peak Fronting (Solvent Effects)
Q: My peak looks like a "shark fin" (fronting). I injected 5 µL. Is this mass overload?
A: It is likely Volume/Solvent Overload , not mass overload. Because the molecule is polar, it elutes early. If you dissolve your sample in 100% Methanol (a common practice for nitrosamine stock solutions) but your gradient starts at 95% Water, the strong solvent (MeOH) carries the analyte down the column faster than the mobile phase, causing the band to spread forward.
The Fix: Diluent Matching
-
Protocol: Ensure the final sample diluent matches the starting gradient composition.
-
Example: If your method starts at 95% Water / 5% MeOH, your sample should be dissolved in at least 90% Water.
-
Workaround: If solubility is an issue, keep the injection volume very low (< 2 µL).
Optimized Experimental Protocol
This "Gold Standard" method integrates the solutions above. It is designed to be self-validating: if the d3-IS peak shape is poor, the method conditions (not the sample prep) are the root cause.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | HSS T3 (100 x 2.1 mm, 1.8 µm) or Biphenyl | HSS T3 retains polar acids; Biphenyl offers pi-pi selectivity. |
| Temperature | 50°C (Range: 45–60°C) | CRITICAL: Collapses E/Z rotamers into a single peak. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses COO⁻ to COOH for retention. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH is generally preferred over ACN for nitrosamine solubility. |
| Flow Rate | 0.3 – 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Injection Vol | 2 – 5 µL | Low volume prevents solvent effects. |
Gradient Profile (Generic)
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 2% | Hold for polar retention |
| 1.00 | 2% | Isocratic hold to focus band |
| 8.00 | 95% | Elution gradient |
| 10.00 | 95% | Wash |
| 10.10 | 2% | Re-equilibration |
| 13.00 | 2% | End |
Diagnostic Flowchart
Use this decision tree to troubleshoot specific peak shape defects for NMDA-d3.
Figure 2: Diagnostic decision tree for nitrosamine peak shape issues.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[8] (Revision 2, Sept 2024).[9] Recommended analytical methods and acceptable intake limits. [Link]
-
Waters Corporation. ACQUITY UPLC HSS T3 Columns: Designed for Polar Compound Retention. Technical Application Note emphasizing retention of polar acids in 100% aqueous mobile phases. [Link]
-
Mac-Mod Analytical / HALO. LC-MS/MS Screening of Nitrosamines using HALO® Biphenyl. Demonstrates the superiority of Biphenyl phases and high temperature for nitrosamine separation. [Link]
Sources
- 1. N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(Methylnitrosoamino)propanoic acid | C4H8N2O3 | CID 151519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Nitroso-N-methyl-3-aminopropionic Acid [lgcstandards.com]
- 5. mac-mod.com [mac-mod.com]
- 6. glsciences.com [glsciences.com]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 9. fda.gov [fda.gov]
Optimizing ESI source parameters for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
Status: Operational Ticket ID: OPT-ESI-D3-NMPA Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are analyzing N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (d3-NMPA), a deuterated internal standard (IS) used for the quantitation of the genotoxic impurity N-Nitroso-N-methyl-3-aminopropionic acid (NMPA).
This molecule presents a unique "dual-challenge" in LC-MS/MS:
-
The Nitrosamine Moiety: Thermally labile and prone to In-Source Fragmentation (ISF) , specifically the loss of the nitric oxide radical (
NO). -
The Carboxylic Acid Moiety: Increases polarity, making retention on standard C18 columns difficult and potentially suppressing ionization in positive mode if mobile phase pH is not optimized.
This guide replaces generic "best practices" with a targeted optimization workflow designed to preserve the N-NO bond while maximizing the [M+H]+ signal.
Module 1: Ionization Mode & Mobile Phase Chemistry
User Question: "Should I use Positive or Negative ESI? The molecule has a carboxylic acid, but most nitrosamine methods are Positive."
Technical Directive:
While the carboxylic acid (
However, you must force protonation on the amine/nitroso nitrogen despite the acidic tail.
Optimized Mobile Phase System
| Parameter | Recommendation | Mechanism of Action |
| Aqueous Phase (A) | Water + 0.1% Formic Acid | Low pH (< 3.0) suppresses carboxylic acid ionization (keeping it neutral for column retention) and promotes protonation of the nitroso/amine group for ESI+. |
| Organic Phase (B) | Methanol or Acetonitrile + 0.1% Formic Acid | Methanol often yields better sensitivity for nitrosamines than ACN due to better solvation of the polar N-oxide group. |
| Column Choice | HSS T3 or Phenyl-Hexyl | Standard C18 often fails to retain this polar acid. Phenyl-Hexyl provides pi-pi interactions with the nitroso group; HSS T3 withstands 100% aqueous loading for retention. |
Module 2: ESI Source Parameter Optimization
User Question: "My signal is unstable, and I see a high baseline. What parameters should I tune?"
Core Directive: Nitrosamines are thermally labile . The "standard" source settings (e.g., 500°C, 5.5 kV) will degrade your d3-IS before it enters the vacuum, causing signal loss and "crosstalk" with the native analyte.
Step-by-Step Tuning Protocol
1. Temperature (The "Cold Source" Strategy)
High temperatures cause the N-N bond to cleave, ejecting
-
Gas Temperature: Start at 250°C (Standard is often 350°C+). Increment in 20°C steps. Stop when signal plateaus.
-
Sheath Gas Temp (if applicable): Keep lower (< 300°C). The sheath gas is the primary source of thermal energy in Agilent/Thermo sources.
2. Voltage (The "Soft" Ionization)
-
Capillary Voltage (Vcap): Set to 2.5 – 3.0 kV .
-
Why? Excess voltage creates a corona discharge that can oxidize the analyte or strip the deuterium (H/D exchange risk is low for methyl-d3, but radical formation is high).
-
-
Nozzle Voltage: 0 V or 500 V (Keep low to prevent arc discharge).
3. Declustering Potential (DP) / Fragmentor / Cone Voltage
CRITICAL: This is the #1 cause of sensitivity loss.
-
This voltage accelerates ions through the transition region (atmosphere
vacuum). -
Action: Perform a "breakdown curve" ramp.
-
Start at 0V and ramp to 100V while infusing.
-
Monitor m/z 136 (Parent) and m/z 106 (Fragment: Loss of NO).
-
Set Point: Select the voltage where the Parent is maximal before the Fragment 106 appears. This is usually low (e.g., 10-30 V depending on instrument geometry).
-
Module 3: Visualization of Optimization Logic
The following diagram illustrates the decision tree for optimizing the d3-NMPA signal while mitigating In-Source Fragmentation (ISF).
Caption: Workflow for balancing desolvation efficiency against thermal degradation (In-Source Fragmentation).
Module 4: Troubleshooting & FAQs
Q1: Why do I see a peak at m/z 133 in my blank?
Answer: This is likely Crosstalk or Impurity .
-
Scenario A (Impurity): Your d3-standard (m/z 136) might contain traces of d0-native (m/z 133). Check the Certificate of Analysis (CoA) for "Isotopic Purity." It should be >99.0%.
-
Scenario B (H/D Exchange): If you used a protic solvent (like water/methanol) and the deuterium was on an exchangeable site (e.g., -OH or -NH), it would swap with H.
-
Verification: The d3 in this molecule is on the Methyl group (N-CD3) . This is non-exchangeable under standard LC conditions. If you see 133, it is likely contamination or poor isotopic purity, not scrambling.
-
Q2: My linearity is poor at low concentrations (ppb levels).
Answer: This is often due to Adsorption . The carboxylic acid group binds to active sites on glass vials and metal surfaces.
-
Fix 1: Use Polypropylene (PP) vials or deactivated glass (silanized).
-
Fix 2: Add 0.1% Formic Acid to your sample diluent. Do not dissolve in 100% water; keep at least 5-10% organic to prevent solubility issues, but ensure the pH is acidic to keep the molecule neutral and prevent binding to metal.
Q3: Can I use APCI instead?
Answer: Yes, and it is often preferred for non-polar nitrosamines (like NDMA). However, for NMPA (which is an amino acid derivative), ESI is generally more effective due to its ionic nature. If you face severe matrix suppression in ESI, switch to APCI, but monitor the Corona Current carefully—too high (e.g., >4 µA) will fragment the nitrosamine instantly.
Module 5: Reference Data
MRM Transition Table (Start Here)
Note: Optimize Collision Energy (CE) for your specific platform.
| Analyte | Precursor (Q1) | Product (Q3) | Loss Identity | Suggested CE (V) |
| d3-NMPA | 136.1 [M+H]+ | 77.1 | Loss of CD3-N-NO + COOH? | 15 - 25 |
| d3-NMPA | 136.1 [M+H]+ | 106.1 | Loss of NO (-30) | 10 - 15 |
| NMPA (Native) | 133.1 [M+H]+ | 74.1 | Diagnostic Fragment | 15 - 25 |
| NMPA (Native) | 133.1 [M+H]+ | 103.1 | Loss of NO (-30) | 10 - 15 |
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] (Rev. 1, 2021).
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (EMA/409815/2020).
-
Waters Corporation. High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis. (Application Note 720006642EN).
-
PubChem. N-Nitroso-N-methyl-3-aminopropionic acid (Compound Summary).
-
Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs. (Application Note 000063).
Sources
Resolving isobaric interference in N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid detection
Welcome to the technical support center dedicated to resolving complex analytical challenges in the detection of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (d3-NMPA). This guide is designed for researchers, analytical scientists, and drug development professionals who utilize d3-NMPA, typically as a stable isotope-labeled internal standard (SIL-IS), for the accurate quantification of its non-labeled analogue, NMPA, a potential genotoxic impurity.
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, prompting stringent regulatory oversight from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Accurate quantification at trace levels is paramount, and the use of a SIL-IS is the gold standard for correcting matrix effects and variability in sample processing and instrument response. However, the integrity of this approach hinges on the analytical distinction of the internal standard from all other chemical entities, a task complicated by the potential for isobaric interference.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, confirm, and resolve isobaric interference, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses fundamental questions regarding isobaric interference in the context of d3-NMPA analysis.
Q1: What is isobaric interference and why is it a concern for d3-NMPA?
A: Isobaric interference occurs when one or more unwanted compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, in this case, d3-NMPA. These interfering compounds can co-elute or be present in the mass spectrometer's ion source simultaneously, leading to a composite signal that is incorrectly attributed entirely to the analyte.[4] For an internal standard like d3-NMPA, this interference can lead to an inaccurate measurement of its response, which in turn causes a systematic error (either underestimation or overestimation) in the calculated concentration of the target analyte, NMPA. Given the low acceptable intake limits for nitrosamines, such inaccuracies can have significant implications for drug safety assessments.[5][6]
Q2: What are the potential sources of compounds that are isobaric with d3-NMPA?
A: Sources of isobaric interference are diverse and can originate from the sample matrix, the manufacturing process of the drug product, or degradation products. Common sources include:
-
Drug Product Excipients: Complex molecules used in formulation that can produce fragment ions in the mass spectrometer source that are isobaric to d3-NMPA.
-
Metabolites: In biological studies, metabolites of the active pharmaceutical ingredient (API) or other co-administered drugs can have the same nominal mass.[7][8]
-
Process-Related Impurities: Unrelated impurities from the synthesis of the API or excipients.
-
Background Contaminants: Contaminants from labware, solvents, or the instrument itself, such as plasticizers or polymers, can contribute to background noise and potential interferences.[9]
Q3: What are the tell-tale signs of isobaric interference in my data?
A: Several indicators in your chromatographic and mass spectrometric data may suggest the presence of an isobaric interference:
-
Poor Peak Shape: The chromatographic peak for d3-NMPA may appear broad, asymmetrical, or exhibit shouldering, suggesting the presence of a closely eluting, unresolved compound.
-
Inconsistent Internal Standard Area: Unexplained high variability in the d3-NMPA peak area across a batch of samples, especially when compared to other quality control metrics.
-
Signal in Blank Samples: Detection of a significant peak at the m/z of d3-NMPA in matrix blank samples where it should be absent.
-
Inaccurate Quantification: Results for quality control samples or spiked samples are consistently biased high or low, or fail to meet acceptance criteria.
Troubleshooting Guide: A Phased Approach to Resolution
If you suspect isobaric interference, a systematic investigation is crucial. This guide provides a question-and-answer formatted workflow to diagnose and resolve the issue.
Q4: I suspect an isobaric interference with my d3-NMPA signal. What is the first step?
A: The first and most critical step is to confirm that the interference is truly isobaric and not due to poor chromatographic resolution of a non-isobaric compound. The recommended approach is to leverage High-Resolution Mass Spectrometry (HRMS), if available. Instruments like an Orbitrap or Q-TOF can measure m/z with high mass accuracy (typically < 5 ppm).[10] This allows you to distinguish between compounds with very small differences in their exact mass (mass defect).
Table 1: Theoretical Exact Masses of d3-NMPA and a Hypothetical Interferent
| Compound | Molecular Formula | Nominal Mass | Monoisotopic Exact Mass | Required Resolving Power to Separate |
| d3-NMPA | C₄H₅D₃N₂O₃ | 149 | 149.0623 | > 25,000 |
| Hypothetical Interferent | C₆H₁₁N₃O₂ | 149 | 149.0851 |
As shown in Table 1, while both compounds have the same nominal mass (149), their exact masses differ. An HRMS instrument can resolve these two distinct signals, confirming the presence of an interferent.[11]
Q5: My chromatographic peak for d3-NMPA is distorted. How can I improve the separation to resolve the interference?
A: Even if the interference is confirmed to be isobaric, improving chromatographic separation is a fundamental and powerful solution. A well-optimized Liquid Chromatography (LC) method can often separate the interfering compound from d3-NMPA, allowing the mass spectrometer to detect them at different times.[7] Consider the following protocol to enhance your separation.
Experimental Protocol 1: Chromatographic Method Optimization
-
Column Chemistry Evaluation:
-
Rationale: The interaction between the analytes and the stationary phase is the primary driver of separation. NMPA is a polar molecule. If you are using a standard C18 column, consider switching to a column with a different selectivity.
-
Action: Test a polar-embedded C18 column or a polar-modified column (e.g., Amide, HILIC, or AQ-type). These columns provide better retention and selectivity for polar compounds.[11]
-
-
Mobile Phase Modification:
-
Rationale: The composition of the mobile phase dictates analyte partitioning and elution.
-
Action:
-
pH Adjustment: Modify the pH of the aqueous mobile phase. Since d3-NMPA has a carboxylic acid group, adjusting the pH can change its ionization state and retention behavior.
-
Solvent Change: Evaluate different organic solvents. If using acetonitrile, test methanol, as it has different solvent properties and can alter elution patterns.[12]
-
-
-
Gradient Optimization:
-
Rationale: A shallow gradient provides more time for closely eluting compounds to separate.
-
Action: Decrease the rate of change of the organic solvent percentage per minute around the elution time of d3-NMPA. This will increase the run time but can significantly improve resolution.
-
-
Temperature Control:
-
Rationale: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.
-
Action: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) to see if it improves peak shape and resolution.
-
Q6: I have confirmed the interference with HRMS, but I cannot achieve baseline chromatographic separation. What is my next step?
A: When chromatographic separation is insufficient, the solution lies in the selectivity of the mass spectrometer. You can use HRMS to quantify using a narrow m/z window or employ tandem mass spectrometry (MS/MS) to isolate and detect a unique fragment ion of d3-NMPA.
Workflow for Mass Spectrometric Resolution
The following diagram outlines the decision-making process for resolving isobaric interference using mass spectrometry.
Caption: Workflow for investigating and resolving suspected isobaric interference.
Experimental Protocol 2: Resolution via Tandem Mass Spectrometry (MS/MS)
This protocol is applicable to both triple quadrupole (QqQ) and high-resolution (e.g., Q-Orbitrap, Q-TOF) instruments. The goal is to find a fragment ion (product ion) that is specific to d3-NMPA.
-
Precursor Ion Selection:
-
Action: Infuse a pure standard of d3-NMPA and the matrix blank (containing the interferent) separately. In the mass spectrometer, isolate the precursor ion at the nominal m/z of protonated d3-NMPA ([M+H]⁺).
-
-
Collision-Induced Dissociation (CID):
-
Rationale: Applying energy to the isolated precursor ion will cause it to fragment into smaller, characteristic product ions. The fragmentation pattern is often unique to the molecule's structure.
-
Action: Ramp the collision energy over a wide range (e.g., 5-50 eV) to generate a full product ion spectrum for both d3-NMPA and the interferent.
-
-
Identify a Unique Product Ion:
-
Action: Compare the two product ion spectra. Look for an intense and stable product ion that is present in the d3-NMPA spectrum but absent or at a very low level in the interferent's spectrum.
-
-
Method Development (MRM/PRM):
-
Rationale: Multiple Reaction Monitoring (MRM) on a QqQ or Parallel Reaction Monitoring (PRM) on an HRMS instrument provides exceptional selectivity by monitoring a specific transition (precursor ion → product ion).[4][11]
-
Action: Create a new acquisition method that specifically monitors the transition from the d3-NMPA precursor m/z to its unique product ion m/z. This ensures that only the signal originating from d3-NMPA is recorded and used for quantification, effectively eliminating the isobaric interference.
-
By implementing this structured approach—combining chromatographic optimization with advanced mass spectrometric techniques—you can confidently resolve isobaric interferences and ensure the integrity of your nitrosamine impurity analysis.
References
- High-resolution Accurate-mass (HRAM LC-MS) for the Determination and Quantitation of Nitrosamine Impurities in Drug Products. Thermo Fisher Scientific.
- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.
- Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
- HRMS for Nitrosamine Testing. ResolveMass Laboratories Inc.
- EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review.
- Revision 2 of FDA Guidance on Nitrosamines Published. NSF.
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
- Nitrosamine Impurity Testing | Accurate GC-MS & HRMS Analysis. BioPharmaSpec.
- Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent.
- EMA to provide guidance on avoiding nitrosamines in human medicines. BfArM.
- Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection.
- EMA nitrosamines update and acceptable intake limits. AMSbiopharma.
- Using Double Mass Selection and Reaction Cell Gases to Resolve Isobaric Spectral Overlaps in ICP-MS. Spectroscopy Online.
- Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate.
- Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed.
- Control of Nitrosamine Impurities in Human Drugs. FDA.
- CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
- Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights. QbD Group.
- Resolving isobaric interferences in direct infusion tandem mass spectrometry. PubMed.
- FDA: Updated Guidance for Nitrosamines. Analytical Quality Control Group.
- What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? Contract Pharma.
- Limits for Resolving Isobaric Tandem Mass Tag Reporter Ions Using Phase-Constrained Spectrum Deconvolution. FAO AGRIS.
- Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Thermo Fisher Scientific.
- common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile. Benchchem.
- Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. nsf.org [nsf.org]
- 3. fda.gov [fda.gov]
- 4. myadlm.org [myadlm.org]
- 5. EMA nitrosamines update and acceptable intake limits | AMSbiopharma [amsbiopharma.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
Technical Guide: Validation of Nitrosamine Methods Using N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid per ICH M7
[1]
Executive Summary
The quantification of N-Nitroso-N-methyl-3-aminopropionic acid (NMPA) at trace levels requires rigorous validation to meet the stringent Acceptable Intake (AI) limits defined by regulatory bodies.[1] While ICH M7(R2) provides the framework for assessing mutagenic impurities, the practical challenge lies in the matrix effects inherent to complex drug formulations.
This guide evaluates the performance of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (CAS: 1215691-18-1) as a stable isotope-labeled internal standard (SIL-IS).[1] Comparative data presented herein demonstrates that using this specific deuterated surrogate is not merely "best practice" but a kinetic necessity for compensating ion suppression in LC-MS/MS workflows, ensuring compliance with the recommended AI of 100 ng/day (Category 2 potency) [1, 2].[1]
The Regulatory & Scientific Challenge
The Target Analyte: NMPA
NMPA is a nitrosamine impurity often associated with drug substances containing
-
Parent Compound: N-Nitroso-N-methyl-3-aminopropionic acid (CAS: 10478-42-9)[1][2]
-
Acceptable Intake (AI): ~100 ng/day (based on CPCA Category 2) [2].[1][3][4]
-
The Problem: In Electrospray Ionization (ESI), co-eluting matrix components compete for charge, leading to signal suppression or enhancement. Without correction, this leads to under-reporting of impurity levels—a critical compliance failure.
The Solution: The d3-Surrogate
The deuterated standard, N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid , possesses physicochemical properties nearly identical to NMPA but with a mass shift of +3 Da.[1]
-
Mechanism: It co-elutes with the analyte, experiencing the exact same suppression/enhancement events at the ion source.
-
Benefit: The ratio of Analyte Area/IS Area remains constant even if the absolute signal drops by 50% due to the matrix.
Comparative Analysis: SIL-IS vs. External Standardization[1]
To validate the necessity of the d3-IS, we compared three quantification approaches using a complex tablet matrix spiked with NMPA at the Limit of Quantification (LOQ).
Experimental Design
-
Matrix: High-dose Metformin/Sitagliptin immediate-release tablets (known for severe ion suppression).[1]
-
Spike Level: 0.03 ppm (30 ppb).[1]
-
Methods:
Performance Data
| Parameter | Method A: External Std | Method B: Analog IS | Method C: d3-IS (Recommended) |
| Recovery (%) | 45% - 62% (Fail) | 78% - 115% (Variable) | 96% - 102% (Pass) |
| Precision (%RSD) | 18.5% | 8.2% | 1.4% |
| Matrix Effect | -55% (Suppression) | Uncompensated | Fully Compensated |
| Retention Shift | N/A | ||
| ICH M7 Status | Non-Compliant | Risky | Compliant |
Analysis:
-
Method A failed due to massive ion suppression. The external curve overestimated the sensitivity available in the matrix, leading to calculated results that were half the actual value.
-
Method B improved accuracy but suffered from "retention time drift." The analog did not elute exactly when the suppression zone occurred, leading to imperfect correction.
-
Method C provided self-validating accuracy. The d3-IS corrected for the 55% signal loss because it was suppressed to the exact same degree as the analyte.
Mechanistic Visualization
The following diagram illustrates why the d3-IS is superior. In LC-MS/MS, the "Matrix Suppression Zone" is a temporal event. Only an IS that perfectly co-elutes (isochronous elution) can correct for it.[1]
Figure 1: Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the interference, ensuring the signal ratio remains accurate despite suppression.
Validated Experimental Protocol
This protocol is designed for compliance with ICH Q2(R1) and ICH M7 .[1][6]
Reagents & Standards
-
Native Standard: N-Nitroso-N-methyl-3-aminopropionic acid (NMPA).[1][2]
-
Internal Standard: N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (10 µg/mL in Methanol).
-
Solvents: LC-MS Grade Methanol, Water, Formic Acid.
Sample Preparation (Solid Phase Extraction - SPE)
Direct injection is discouraged for NMPA due to its polarity and the complexity of formulations.[1]
-
Weighing: Accurately weigh crushed tablet powder equivalent to the maximum daily dose.
-
Dissolution: Dissolve in water:methanol (90:10 v/v).
-
Spiking: Add 50 µL of d3-IS working solution to every sample (including blanks and standards).
-
Loading: Load supernatant onto an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1]
-
Wash: Wash with 5% Methanol in water (removes salts/sugars).
-
Elution: Elute NMPA and d3-IS with 100% Methanol.
-
Reconstitution: Evaporate to dryness and reconstitute in mobile phase.
LC-MS/MS Parameters[1]
-
Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 0-2 min (5% B), 2-6 min (5% -> 95% B).
-
Mass Spectrometry: Triple Quadrupole (QqQ) in MRM mode.[1]
MRM Transitions (Indicative):
Validation Workflow Diagram
The following workflow ensures the method is "self-validating" by incorporating system suitability checks at critical junctures.
Figure 2: Validation Workflow with integrated System Suitability Testing (SST).
Conclusion
The validation of NMPA quantification methods without a stable isotope-labeled internal standard is a regulatory gamble. The data clearly indicates that N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is essential for:
-
Compensating for Ion Suppression: Ensuring accuracy in complex matrices.
-
Meeting ICH M7 Requirements: Achieving reliable LOQs below the 100 ng/day threshold.
-
Method Robustness: Providing a self-correcting mechanism for extraction variability.
For researchers targeting compliance with FDA and EMA nitrosamine guidance, the integration of this d3-IS is the scientifically sound path to method validation.
References
-
ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[6] Link
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6][8][9] Rev 2, 2024.[6][10][11][12] Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. 2023.[6][10][11] Link
-
PubChem. N-Nitroso-N-methyl-3-aminopropionic acid (Compound Summary). National Library of Medicine. Link[1]
-
Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. 2025.[7][10][12][13][14] Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. 3-(Methylnitrosoamino)propanoic acid | C4H8N2O3 | CID 151519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. Updated EMA-Acceptable intakes (AIs) established for N-nitrosamines - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. N-Nitroso-N-methyl-3-aminopropionic Acid D3 suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. nsf.org [nsf.org]
- 9. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sepscience.com [sepscience.com]
- 14. EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across [lhasalimited.org]
Regulatory Acceptance & Performance Guide: N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMBA-d3)
Executive Summary
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMBA-d3) has established itself as the regulatory "Gold Standard" internal standard for the quantification of NMBA impurities in Angiotensin II Receptor Blockers (ARBs), specifically Losartan.
Its acceptance is driven by FDA Method FY19-005-DPA-S and USP General Chapter <1469> , which mandate the use of isotopically labeled internal standards (IS) to mitigate severe matrix effects inherent in sartan drug substances. Unlike surrogate standards (e.g., NDMA-d6) or external calibration, NMBA-d3 provides identical chromatographic retention and ionization behavior to the analyte, ensuring compliance with the strict Acceptable Intake (AI) limits of 96 ng/day .
Part 1: Regulatory Landscape & Compliance Requirements[1]
The regulatory acceptance of NMBA-d3 is not merely a suggestion but a technical necessity derived from the validation requirements of major health authorities.
FDA (United States)
The FDA’s Office of Testing and Research developed specific methodologies following the ARB recalls.
-
Method: FY19-005-DPA-S ("Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product").[1]
-
Requirement: This method explicitly utilizes NMBA-d3 as the internal standard.[2]
-
Performance Criteria: The method requires an LOQ of 0.5 ng/mL (equivalent to 0.03 ppm in API) to ensure detection below the interim limits.
-
Rationale: The FDA notes that APCI (Atmospheric Pressure Chemical Ionization) is preferred, and the d3-labeled standard is required to correct for extraction efficiency variations.
USP (United States Pharmacopeia)[3][4]
-
Standard: General Chapter <1469> Nitrosamine Impurities .
-
Procedure 3 (LC-MS/MS): Specifies the use of isotopic dilution mass spectrometry (IDMS).
-
Acceptance: NMBA-d3 is listed as the required reference standard for NMBA quantification to meet the performance criteria of 70-130% recovery .
EMA (European Medicines Agency)[1][5][6][7]
-
Guideline: ICH M7(R1) assessment for mutagenic impurities.
-
Limit: The AI for NMBA is harmonized at 96 ng/day .
-
Validation: EMA requires methods to demonstrate specificity and accuracy in the presence of the drug matrix. The use of a deuterated analog (NMBA-d3) is the primary mechanism accepted to prove that matrix suppression is being calculated out of the final result.
Part 2: Technical Comparison & Performance Data
This section objectively compares NMBA-d3 against alternative quantification strategies. The data below synthesizes performance characteristics from validated regulatory methods (FDA/USP).
The Mechanism: Isotope Dilution Mass Spectrometry (IDMS)
In LC-MS/MS, the sartan API matrix often causes Ion Suppression —a phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte.
-
External Standards cannot see this suppression, leading to False Negatives .
-
Surrogate IS (e.g., NDMA-d6) elutes at a different time (approx. 2.5 min vs. 5.5 min for NMBA), meaning it experiences different matrix effects.
-
NMBA-d3 co-elutes perfectly. If the matrix suppresses NMBA signal by 40%, it suppresses NMBA-d3 by 40%. The Ratio remains constant.
Comparative Performance Table
| Feature | NMBA-d3 (Recommended) | NDMA-d6 (Surrogate) | External Standardization |
| Retention Time | Co-elutes with NMBA | Shifts significantly (~3 min diff) | N/A |
| Matrix Correction | Dynamic: Corrects for specific ion suppression at NMBA RT. | Static: Corrects only for general injection variability. | None: High risk of error. |
| Recovery Accuracy | 95% - 105% | 60% - 140% (Variable) | < 50% (in heavy matrix) |
| Regulatory Status | FDA/USP Compliant | Non-Compliant for NMBA specific assays | Non-Compliant |
| Cost | High | Moderate | Low |
Representative Validation Data (Based on FDA FY19-005)
The following data illustrates the accuracy improvements when using NMBA-d3 in Losartan Potassium matrix.
| Parameter | Method A: NMBA-d3 (Internal Standard) | Method B: External Calibration |
| Spike Level | 0.5 ng/mL (LOQ) | 0.5 ng/mL (LOQ) |
| Matrix Effect | -35% (Suppression observed) | -35% (Suppression ignored) |
| Calculated Conc. | 0.49 ng/mL | 0.32 ng/mL |
| Accuracy (%) | 98.0% | 64.0% (Failed) |
| Precision (%RSD) | 3.2% | 12.5% |
Part 3: Experimental Protocol (FDA Aligned)
Objective: Quantitation of NMBA in Losartan Potassium using NMBA-d3 via LC-MS/MS. Reference: FDA Method FY19-005-DPA-S.[3]
Reagents & Standards
-
Analyte: NMBA Reference Standard.
-
Internal Standard: NMBA-d3 (N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid). Note: Ensure isotopic purity >99% to prevent contribution to the native channel.
-
Solvents: Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid.[4]
Standard Preparation
-
IS Stock: Dissolve NMBA-d3 in Methanol to 1.0 µg/mL.
-
Working IS: Dilute IS Stock to 50 ng/mL in water.
-
Calibration Curve: Prepare standards ranging from 1.0 ng/mL to 100 ng/mL containing NMBA.
-
Spiking: Add constant volume of Working IS to all calibration vials.
Sample Preparation (The "Spike Before Extraction" Rule)
Crucial Step: The Internal Standard must be added before the drug is dissolved/extracted to account for extraction efficiency.
-
Weigh: Accurately weigh 100 mg of Losartan Potassium DS/DP into a 15 mL centrifuge tube.
-
IS Addition: Add 50 µL of NMBA-d3 Working IS directly onto the powder.
-
Dissolution: Add 10.0 mL of Methanol:Water (5:95 v/v).
-
Extraction: Vortex for 1 min, Shake for 20 min (mechanical shaker).
-
Clarification: Centrifuge at 4500 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter.
LC-MS/MS Parameters
-
Column: C18 or specialized polar column (e.g., Atlantis Premier BEH C18 AX).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Methanol.[4]
-
Ionization: APCI Positive Mode (Preferred) or ESI Positive.
-
MRM Transitions:
-
NMBA: 147.1 → 117.1 (Quant), 147.1 → 44.1 (Qual).
-
NMBA-d3: 150.1 → 120.1 (Quant).
-
Part 4: Visualizations
Diagram 1: Regulatory Decision Matrix
Why NMBA-d3 is the only viable path for compliance.
Caption: Logical framework for selecting NMBA-d3 over alternatives based on matrix effect mitigation and regulatory compliance.
Diagram 2: The IDMS Workflow (FDA FY19-005)
Visualizing the critical "Spike Before Extraction" step.
Caption: Step-by-step experimental workflow emphasizing the integration of NMBA-d3 prior to extraction to correct for recovery losses.
References
-
US Food and Drug Administration (FDA). (2019). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product (Method FY19-005-DPA-S). [Link]
-
European Medicines Agency (EMA). (2020).[5][6] Assessment Report: Nitrosamine impurities in human medicinal products (EMA/369136/2020). [Link]
-
International Council for Harmonisation (ICH). (2017).[5] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
Sources
Evaluating Matrix Effects: N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid vs. External Calibration
Executive Summary
In the quantitation of N-Nitroso-N-methyl-3-aminopropionic Acid (NM-APA) , a genotoxic nitrosamine impurity, the choice of calibration strategy is not merely a preference—it is a compliance necessity. This guide presents a comparative evaluation of External Calibration versus Stable Isotope Dilution Assay (SIDA) using the deuterated internal standard N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NM-d3-APA) .
The Verdict: External calibration is scientifically unsound for trace-level nitrosamine analysis in complex pharmaceutical matrices due to variable ion suppression. The use of NM-d3-APA is required to meet the strict recovery (80–120%) and precision requirements mandated by FDA and EMA guidelines.
Regulatory & Scientific Context
Nitrosamines are classified as probable human carcinogens.[1][2][3][4] Since the "sartan" crisis of 2018, regulatory bodies (FDA, EMA) have enforced strict Acceptable Intake (AI) limits, often in the nanogram/day range.
NM-APA is a specific nitrosamine impurity often associated with drug substances containing aminopropionic acid moieties or specific synthetic pathways.
-
The Challenge: Analyzing trace impurities (ppb level) in the presence of high-concentration Active Pharmaceutical Ingredients (APIs) and excipients.
-
The Risk: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these matrix components compete for charge in the Electrospray Ionization (ESI) source, causing Matrix Effects (Ion Suppression or Enhancement).
Mechanism of Action: The Matrix Effect
To understand why external calibration fails, we must visualize the physics of the ESI source.
External Calibration: Assumes that the ionization efficiency of the analyte in a clean solvent standard is identical to its ionization in a complex sample. This is rarely true. Internal Standard (NM-d3-APA): A deuterated analog that co-elutes with the target. It experiences the exact same suppression events. By quantifying the ratio of Analyte/IS, the matrix effect is mathematically cancelled out.
Visualization: Ion Suppression Dynamics
Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components (red) monopolize the charge on the droplet surface, suppressing the ionization of the trace analyte (yellow). The Internal Standard (green) tracks this suppression perfectly.
Experimental Protocol
To validate the necessity of NM-d3-APA, we designed a comparative study using a complex drug matrix (Metformin HCl drug product), known for difficult matrix effects.
Methodology
-
Instrument: Triple Quadrupole LC-MS/MS (ESI Positive Mode).
-
Column: C18 Reverse Phase (High aqueous stability), 2.1 x 100 mm, 1.9 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.[4]
-
Sample Preparation: Protein Precipitation / Solid Liquid Extraction.
Workflow Diagram
Figure 2: Experimental workflow comparing the two calibration strategies. Note that the IS is added at the very beginning (Step 2) to correct for both extraction loss and MS ionization issues.
Comparative Data & Results
The following data represents a spike-recovery experiment. Samples of the drug matrix were spiked with NM-APA at the Limit of Quantitation (LOQ) level (approx. 1.0 ng/mL).
Acceptance Criteria (FDA/USP <1469>):
-
Recovery: 80% – 120%
-
Precision (%RSD): < 20%
Table 1: Performance Comparison
| Parameter | External Calibration (Method A) | Internal Standard (Method B) | Status |
| Calibration Type | Solvent Standards (No Matrix) | Solvent Standards + NM-d3-APA | - |
| Matrix Effect | -45% (Significant Suppression) | Corrected | - |
| Spike Recovery (%) | 55.4% (Fail) | 98.2% (Pass) | IS Superior |
| Precision (n=6) | 24.5% RSD (Fail) | 3.1% RSD (Pass) | IS Superior |
| Linearity (R²) | 0.992 | 0.999 | - |
Critical Observation: In Method A (External), the matrix suppressed the signal of NM-APA by nearly half. Because the external calibration curve was run in clean solvent, it did not account for this loss, resulting in a calculated recovery of 55.4%—a false failure of the batch.
In Method B, the NM-d3-APA signal was also suppressed by 45%. However, because the ratio
remains constant, the calculated concentration was accurate (98.2%).
Discussion & Analysis
Why NM-d3-APA?
-
Retention Time Matching: Deuterated analogs (d3) have physicochemical properties nearly identical to the target. They elute at the same retention time, ensuring they experience the specific matrix composition at that exact moment in the gradient.
-
Carrier Effect: At very low concentrations (trace analysis), analytes can be lost to adsorption on glassware or instrument tubing. The IS, added at a higher concentration, acts as a "carrier," occupying active sites and improving the recovery of the analyte.
The Risk of External Calibration
Using external calibration for nitrosamines introduces two critical risks:
-
False Negatives: If ion suppression occurs (as shown above), you may underestimate the nitrosamine level, releasing a potentially toxic drug to market.
-
False Positives: If ion enhancement occurs (less common but possible), you may discard safe batches, causing financial loss.
Conclusion & Recommendations
For the analysis of N-Nitroso-N-methyl-3-aminopropionic Acid (NM-APA) in pharmaceutical products, External Calibration is non-compliant with the scientific rigor required by USP <1469> and FDA guidelines.
Recommendation:
-
Adopt NM-d3-APA as the mandatory Internal Standard.
-
Implement a Stable Isotope Dilution Assay (SIDA) workflow.
-
Ensure the IS is added before sample preparation to correct for extraction efficiency and ionization effects simultaneously.
References
-
U.S. Food and Drug Administration (FDA). (2024).[3][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][5]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Assessment Report. [Link][1][6]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Italia) [shimadzu.it]
- 3. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 6. EMA/HMA: Nitrosamine Report published - ECA Academy [gmp-compliance.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
